THP104c
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H16N4O2S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
2-methoxy-6-[(E)-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H16N4O2S/c1-26-16-9-5-8-14(18(16)25)10-23-24-19-17-15(13-6-3-2-4-7-13)11-27-20(17)22-12-21-19/h2-12,25H,1H3,(H,21,22,24)/b23-10+ |
InChI Key |
SHKPGEAUAUBOMX-AUEPDCJTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC2=C3C(=CSC3=NC=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
THP104c mechanism of action in mitochondrial fission
An In-Depth Technical Guide on the Core Mechanism of Mitochondrial Fission and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitochondrial dynamics, the continuous and balanced processes of mitochondrial fission and fusion, are crucial for maintaining cellular homeostasis, including energy production, calcium signaling, and apoptosis.[1][2] Dysregulation of these processes is implicated in a variety of human diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][3] Mitochondrial fission, the division of a single mitochondrion into two or more smaller organelles, is a critical process for mitochondrial quality control, distribution, and inheritance during cell division.[4] This guide provides a detailed overview of the molecular machinery governing mitochondrial fission and presents a framework for the characterization of novel inhibitors of this process, using a hypothetical inhibitor, "THP104c," as an example.
The Molecular Machinery of Mitochondrial Fission
The central player in mitochondrial fission is the Dynamin-related protein 1 (Drp1) , a large GTPase that is recruited from the cytosol to the outer mitochondrial membrane. The recruitment and assembly of Drp1 at specific sites on the mitochondrial surface are mediated by a set of receptor proteins embedded in the outer mitochondrial membrane. These include Mitochondrial Fission 1 protein (Fis1) , Mitochondrial Fission Factor (Mff) , and Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49 and MiD51) .
Upon recruitment, Drp1 oligomerizes into a ring-like structure that constricts the mitochondrion in a GTP-hydrolysis-dependent manner, ultimately leading to the scission of both the outer and inner mitochondrial membranes. The activity of Drp1 is tightly regulated by post-translational modifications, such as phosphorylation, which can either enhance or inhibit its fission-promoting activity.
Signaling Pathway of Mitochondrial Fission
The process of mitochondrial fission is initiated by signals that promote the recruitment of cytosolic Drp1 to the mitochondrial outer membrane. The receptor proteins, Fis1, Mff, MiD49, and MiD51, act as adaptors, each capable of recruiting Drp1. While they can act independently, there is also evidence of cooperative roles and the formation of protein complexes to regulate fission. For instance, MiD49 and MiD51 can recruit Drp1 even in the absence of Fis1 and Mff. Once recruited, Drp1 assembles into higher-order oligomers that encircle the mitochondrion, leading to constriction and division.
Caption: Signaling pathway of Drp1-mediated mitochondrial fission.
Hypothetical Mechanism of Action of this compound
Given the central role of the Drp1-receptor interaction in initiating mitochondrial fission, a primary mechanism for an inhibitor like this compound would be the disruption of this interaction. By preventing the recruitment of Drp1 to the mitochondrial outer membrane, this compound would effectively block the subsequent steps of oligomerization and constriction, leading to an elongation of the mitochondrial network.
Caption: Proposed inhibitory mechanism of this compound on Drp1-receptor interaction.
Quantitative Data Summary for a Hypothetical Inhibitor (this compound)
The following tables summarize hypothetical quantitative data for this compound, illustrating its potential efficacy and effects on mitochondrial dynamics.
| Parameter | Value | Assay |
| IC50 (Drp1-Mff Interaction) | 150 nM | Co-immunoprecipitation |
| IC50 (Drp1-Fis1 Interaction) | 270 nM | Co-immunoprecipitation |
| IC50 (Drp1-MiD51 Interaction) | 200 nM | Co-immunoprecipitation |
| EC50 (Mitochondrial Elongation) | 100 nM | Mitochondrial Morphology Assay |
| Treatment | Average Mitochondrial Length (µm) | % Cells with Fragmented Mitochondria | Mitochondrial Membrane Potential (% of Control) |
| Control (DMSO) | 2.5 ± 0.5 | 85 ± 5 | 100 ± 8 |
| This compound (100 nM) | 8.2 ± 1.2 | 15 ± 3 | 98 ± 7 |
| Positive Control (Fission Inducer) | 0.8 ± 0.2 | 95 ± 3 | 75 ± 6 |
| This compound + Fission Inducer | 6.5 ± 0.9 | 25 ± 4 | 92 ± 8 |
Detailed Experimental Protocols
Mitochondrial Fragmentation Assay
This assay is used to quantify changes in mitochondrial morphology in response to treatment with a fission inhibitor.
Materials:
-
Cultured cells (e.g., HeLa, U2OS)
-
Cell culture medium and supplements
-
Mitochondrial fission inducing agent (e.g., CCCP, staurosporine)
-
This compound
-
MitoTracker Red CMXRos (or other mitochondrial stain)
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Induce mitochondrial fragmentation by adding the fission-inducing agent for the appropriate time (e.g., 1-4 hours).
-
During the last 30 minutes of incubation, add MitoTracker Red CMXRos to the medium to stain mitochondria.
-
Wash cells twice with pre-warmed PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
Mount the coverslips on glass slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Acquire images using a fluorescence microscope.
-
Quantify mitochondrial morphology. Mitochondria can be classified as tubular, intermediate, or fragmented. The percentage of cells with predominantly fragmented mitochondria is determined for each treatment condition.
Co-immunoprecipitation (Co-IP) for Drp1-Receptor Interaction
This protocol determines if this compound disrupts the interaction between Drp1 and its mitochondrial receptors.
Materials:
-
Cultured cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Drp1, anti-Fis1, anti-Mff, anti-MiD51, and control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Protocol:
-
Treat cultured cells with this compound or vehicle for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with an antibody against one of the Drp1 receptors (e.g., anti-Mff) or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an anti-Drp1 antibody to detect co-immunoprecipitated Drp1. The input lysates should also be run to confirm protein expression.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the effect of this compound on the electrical potential across the inner mitochondrial membrane, a key indicator of mitochondrial health.
Materials:
-
Cultured cells
-
This compound
-
Fluorescent dye for ΔΨm (e.g., TMRE or JC-1)
-
FACS buffer (PBS with 1% FBS)
-
Flow cytometer or fluorescence microscope
Protocol:
-
Seed cells in a 6-well plate and treat with this compound or vehicle.
-
In the last 30 minutes of treatment, add the ΔΨm-sensitive dye to the culture medium.
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. A decrease in fluorescence intensity indicates depolarization of the mitochondrial membrane. Alternatively, visualize and quantify fluorescence using a microscope.
Experimental Workflow for Characterizing a Novel Fission Inhibitor
The following diagram outlines a logical workflow for the comprehensive characterization of a novel mitochondrial fission inhibitor like this compound.
Caption: Experimental workflow for characterizing a novel mitochondrial fission inhibitor.
Conclusion
The intricate process of mitochondrial fission, orchestrated by Drp1 and its receptors, presents a compelling target for therapeutic intervention in a range of diseases. A thorough understanding of this mechanism is paramount for the development of novel inhibitors. The experimental framework provided in this guide, encompassing phenotypic assays, mechanistic studies, and functional analyses, offers a comprehensive approach to characterizing compounds like the hypothetical this compound. By systematically evaluating the impact of such compounds on the molecular machinery of mitochondrial fission, researchers can elucidate their precise mechanism of action and pave the way for their potential clinical application.
References
- 1. Roles of mitochondrial fusion and fission in breast cancer progression: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial fission – a drug target for cytoprotection or cytodestruction? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine-tuned repression of Drp1-driven mitochondrial fission primes a ‘stem/progenitor-like state’ to support neoplastic transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Mechanism of mitochondrial fission - structure and function of Drp1 protein] - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Regulatory Landscape of Drp1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are fundamental to cellular homeostasis, and their dysregulation is implicated in a growing number of pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer. At the heart of mitochondrial fission lies the Dynamin-related protein 1 (Drp1), a large GTPase that orchestrates the constriction and division of mitochondria. The activity of Drp1 is exquisitely regulated by a complex network of post-translational modifications and protein-protein interactions. This technical guide provides a comprehensive overview of the known mechanisms governing Drp1 activity, with a focus on the molecular players and signaling pathways involved. While the specific role of a molecule designated "THP104c" in regulating Drp1 activity is not documented in the current scientific literature, this guide will serve as a foundational resource for understanding the broader regulatory framework of Drp1, a critical target for therapeutic intervention.
Introduction to Drp1 and Mitochondrial Fission
Mitochondria are not static organelles but exist as a dynamic, interconnected network that constantly remodels through fission and fusion events.[1] This dynamic nature is crucial for mitochondrial quality control, distribution, and adaptation to cellular metabolic demands.[1] Mitochondrial fission, the division of one mitochondrion into two, is mediated by the cytosolic protein Drp1.[2] In its inactive state, Drp1 exists as dimers or tetramers in the cytoplasm.[3] Upon activation, it is recruited to the outer mitochondrial membrane (OMM) by a suite of adaptor proteins, including Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics Proteins of 49 and 51 kDa (MiD49 and MiD51), and Fission 1 protein (Fis1).[3] At the OMM, Drp1 oligomerizes into ring-like structures that constrict and ultimately sever the mitochondrial membranes in a GTP-hydrolysis-dependent manner.
Regulation of Drp1 Activity
The function of Drp1 is tightly controlled at multiple levels to ensure balanced mitochondrial dynamics. The key regulatory mechanisms include post-translational modifications (PTMs), interactions with various proteins, and subcellular localization.
Post-Translational Modifications of Drp1
A variety of PTMs have been identified on Drp1, each influencing its activity, stability, and recruitment to the mitochondria. These modifications act as molecular switches, allowing for rapid and precise control of mitochondrial fission in response to cellular cues.
| Modification | Site | Kinase/Enzyme | Effect on Drp1 Activity | References |
| Phosphorylation | Serine 616 | CDK1/Cyclin B, MAPK/ERK1/2, AMPK, ROCK1 | Activation, promotes mitochondrial fission | |
| Serine 637 | Protein Kinase A (PKA) | Inhibition, promotes mitochondrial elongation | ||
| Dephosphorylation | Serine 637 | Calcineurin | Activation, promotes mitochondrial fission | |
| SUMOylation | Multiple Lysine residues | Controversial, may affect protein interactions and stability | ||
| S-nitrosylation | ||||
| Ubiquitination | ||||
| Sulfenylation | Cysteine 644 | Increased activity, promotes mitochondrial fragmentation |
Table 1: Key Post-Translational Modifications of Drp1. This table summarizes the major PTMs of Drp1, the enzymes involved, and their functional consequences on Drp1 activity and mitochondrial fission.
Protein-Protein Interactions in Drp1 Regulation
Drp1 activity is also governed by its interaction with a host of other proteins that can either promote or inhibit its function.
-
Receptor Proteins: As mentioned earlier, Mff, MiD49, MiD51, and Fis1 are crucial for recruiting Drp1 to the mitochondrial surface.
-
Actin and Myosin: The endoplasmic reticulum (ER) marks fission sites and, in conjunction with actin and non-muscle myosin II, pre-constricts mitochondria, facilitating Drp1 recruitment and oligomerization.
-
GIPC: The GAIP/RGS19-interacting protein (GIPC) mediates the actin-based retrograde transport of Drp1 towards perinuclear mitochondria, thereby enhancing fission.
-
Cyclin C: In response to oxidative stress, cyclin C translocates from the nucleus to the cytoplasm, where it directly interacts with the GTPase domain of Drp1, increasing its affinity for GTP and stimulating its activity.
Experimental Protocols for Studying Drp1 Activity
Investigating the regulation of Drp1 requires a combination of molecular, cellular, and biochemical approaches. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Detect Protein-Protein Interactions
Objective: To determine if a protein of interest (e.g., a potential regulator) physically interacts with Drp1 within a cell.
Protocol:
-
Cell Lysis: Lyse cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-Drp1 antibody) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture to capture the immune complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and perform a Western blot using an antibody against the "prey" protein to detect the interaction.
In Vitro Phosphorylation Assay
Objective: To determine if a specific kinase can directly phosphorylate Drp1.
Protocol:
-
Protein Purification: Purify recombinant Drp1 and the candidate kinase from a suitable expression system (e.g., E. coli or insect cells).
-
Kinase Reaction: Set up a reaction mixture containing the purified kinase, purified Drp1, ATP (radiolabeled with γ-³²P or non-radiolabeled), and a kinase-specific reaction buffer.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis:
-
Radiolabeled ATP: Separate the reaction products by SDS-PAGE, expose the gel to a phosphor screen, and visualize the radiolabeled Drp1.
-
Non-radiolabeled ATP: Separate the reaction products by SDS-PAGE and perform a Western blot using a phospho-specific antibody for the predicted phosphorylation site on Drp1.
-
Live-Cell Imaging of Mitochondrial Morphology
Objective: To visualize and quantify changes in mitochondrial morphology (fission vs. fusion) in response to a specific treatment or genetic manipulation.
Protocol:
-
Cell Culture and Transfection: Culture cells on glass-bottom dishes suitable for microscopy. If necessary, transfect cells with a fluorescent protein targeted to the mitochondrial matrix (e.g., mito-DsRed or mito-GFP).
-
Labeling (Optional): Alternatively, stain live cells with a mitochondria-specific fluorescent dye such as MitoTracker Red CMXRos.
-
Treatment: Treat the cells with the compound of interest or perform the desired experimental manipulation.
-
Image Acquisition: Acquire images of the mitochondrial network using a confocal or fluorescence microscope equipped with a live-cell imaging chamber to maintain physiological conditions (37°C, 5% CO₂).
-
Image Analysis: Quantify mitochondrial morphology using image analysis software (e.g., ImageJ/Fiji). Parameters to measure include mitochondrial length, branching, and aspect ratio. An increase in fragmented, shorter mitochondria indicates an increase in fission.
Signaling Pathways Regulating Drp1
Several key signaling pathways converge on Drp1 to regulate mitochondrial dynamics in response to cellular needs and stress.
Figure 1: Signaling Pathways Regulating Drp1 Phosphorylation. This diagram illustrates how various upstream signals activate specific kinase cascades that phosphorylate Drp1 at key serine residues, ultimately leading to either an increase in mitochondrial fission or elongation.
References
An In-depth Technical Guide to Mitochondrial Fission Inhibition: A Therapeutic Avenue for Oxidative Stress and Mitochondrial Dysfunction
An Important Note on THP104c: As of late 2025, publicly accessible scientific literature and databases do not contain detailed information regarding a compound specifically designated "this compound" as a selective mitochondrial fission inhibitor. Commercial suppliers list a compound with this name as a research tool, but primary research articles detailing its mechanism of action, quantitative data, or specific experimental protocols are not available. This guide will, therefore, provide a comprehensive overview of the principles and methodologies surrounding the inhibition of mitochondrial fission as a therapeutic strategy, drawing upon established knowledge and other well-characterized inhibitors.
The Critical Role of Mitochondrial Dynamics in Cellular Health
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their morphology, number, distribution, and function. This process, known as mitochondrial dynamics, is essential for cell survival and death.[1] Mitochondrial fission is the division of a single mitochondrion into two, while fusion is the merging of two mitochondria into one. A delicate balance between these two processes is crucial for cellular homeostasis.
Dysregulation of mitochondrial dynamics, particularly excessive mitochondrial fission, has been implicated in a wide range of human pathologies, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, as well as in conditions associated with aging and oxidative stress.[1] This excessive fragmentation leads to mitochondrial dysfunction, characterized by impaired energy production, increased production of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.[1] Consequently, the inhibition of excessive mitochondrial fission has emerged as a promising therapeutic strategy for these diseases.
The Molecular Machinery of Mitochondrial Fission
The central player in the mitochondrial fission process is the Dynamin-related protein 1 (Drp1) , a large GTPase.[2][3] In the cytosol, Drp1 exists predominantly as dimers and tetramers. Upon initiation of fission, Drp1 is recruited from the cytosol to the outer mitochondrial membrane (OMM) by a complex of receptor proteins.
Key Drp1 receptors at the OMM include:
-
Mitochondrial Fission Factor (Mff)
-
Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49 and MiD51)
-
Fission protein 1 (Fis1)
Once recruited, Drp1 oligomerizes into helical structures that constrict the mitochondrion. The subsequent hydrolysis of GTP provides the mechanical force required to sever both the outer and inner mitochondrial membranes, resulting in two distinct daughter mitochondria. The activity of Drp1 is tightly regulated by post-translational modifications, such as phosphorylation. For instance, phosphorylation of Drp1 at Serine 616 is known to activate its fission-promoting activity.
Therapeutic Inhibition of Mitochondrial Fission
Given the role of excessive fission in disease, small molecules that inhibit this process are of significant therapeutic interest. These inhibitors can act through various mechanisms, including:
-
Direct inhibition of Drp1 GTPase activity: Compounds like Dynasore interfere with the GTPase activity of Drp1, preventing the final scission step.
-
Blocking Drp1 recruitment to the mitochondria: Some inhibitors prevent the interaction between Drp1 and its receptors on the OMM. For example, the peptide inhibitor P110 has been shown to block the Drp1-Fis1 interaction.
-
Covalent modification of Drp1: The recently developed compound MIDI (Mitochondrial Division Inhibitor) acts by covalently modifying a specific cysteine residue on Drp1, thereby inhibiting its interaction with multiple receptors.
Another well-studied, though non-selective, inhibitor is Mdivi-1 . It was initially thought to be a direct inhibitor of Drp1's enzymatic activity but has since been shown to have other effects, including acting as a reversible inhibitor of complex I of the electron transport chain.
Experimental Protocols for Characterizing Mitochondrial Fission Inhibitors
A systematic approach is required to identify and validate novel inhibitors of mitochondrial fission. The following is a generalized workflow and description of key experiments.
In Vitro Assays
4.1.1. High-Content Screening for Mitochondrial Morphology
-
Objective: To identify compounds that prevent stress-induced mitochondrial fragmentation.
-
Methodology:
-
Cells (e.g., HeLa, SH-SY5Y) are seeded in multi-well plates and stained with a mitochondria-specific fluorescent dye (e.g., MitoTracker Red CMXRos).
-
Cells are pre-treated with compounds from a chemical library for a defined period.
-
Mitochondrial fragmentation is induced using a stressor such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or rotenone.
-
Cells are fixed, and nuclei are counterstained (e.g., with DAPI).
-
Automated fluorescence microscopy and image analysis software are used to quantify mitochondrial morphology (e.g., aspect ratio, form factor) to identify "hits" that maintain elongated mitochondrial networks.
-
4.1.2. Drp1 GTPase Activity Assay
-
Objective: To determine if a compound directly inhibits the enzymatic activity of Drp1.
-
Methodology:
-
Recombinant human Drp1 protein is purified.
-
The assay measures the rate of GTP hydrolysis to GDP, typically by quantifying the amount of inorganic phosphate (Pi) released. This can be done using a colorimetric method like the malachite green assay.
-
The inhibitor is incubated with Drp1 and GTP, and the rate of Pi production is compared to a vehicle control.
-
A dose-response curve is generated to determine the IC50 value.
-
4.1.3. Drp1-Receptor Interaction Assays
-
Objective: To assess if a compound disrupts the interaction between Drp1 and its mitochondrial receptors.
-
Methodology (Co-immunoprecipitation):
-
Cells are treated with the inhibitor and a control vehicle.
-
Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.
-
An antibody targeting a Drp1 receptor (e.g., anti-Mff) is used to pull down the receptor and its interacting partners.
-
The immunoprecipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using an anti-Drp1 antibody.
-
A reduction in the amount of co-precipitated Drp1 in the inhibitor-treated sample indicates disruption of the interaction.
-
Cell-Based Assays
4.2.1. Drp1 Mitochondrial Translocation Assay
-
Objective: To determine if an inhibitor prevents the recruitment of Drp1 to the mitochondria upon stress.
-
Methodology:
-
Cells are treated with the inhibitor and then exposed to a fission-inducing stressor.
-
Subcellular fractionation is performed to separate the mitochondrial fraction from the cytosolic fraction.
-
The amount of Drp1 in each fraction is quantified by Western blotting. A successful inhibitor will result in a lower level of Drp1 in the mitochondrial fraction compared to the stressed control.
-
Alternatively, this can be visualized using immunofluorescence microscopy by co-staining for Drp1 and a mitochondrial marker.
-
4.2.2. Cell Viability and Apoptosis Assays
-
Objective: To evaluate if the inhibition of fission by the compound translates to a protective effect against cell death.
-
Methodology:
-
Cells are treated with the inhibitor in the presence of a cytotoxic stimulus known to induce mitochondrial fragmentation (e.g., oxidative stress).
-
Cell viability is assessed using assays like MTT or CellTiter-Glo.
-
Apoptosis can be measured by TUNEL staining, caspase-3/7 activity assays, or flow cytometry analysis of Annexin V/Propidium Iodide staining.
-
In Vivo Studies
-
Objective: To assess the efficacy and safety of the mitochondrial fission inhibitor in a relevant animal model of disease.
-
Methodology:
-
A suitable animal model is chosen (e.g., a transgenic mouse model of Huntington's disease).
-
The compound is administered systemically (e.g., via oral gavage or intraperitoneal injection).
-
Efficacy is evaluated by measuring relevant endpoints, which could include behavioral tests, histological analysis of target tissues (e.g., brain), and biochemical markers of mitochondrial function and oxidative stress.
-
Pharmacokinetic and toxicology studies are also conducted to determine the compound's absorption, distribution, metabolism, excretion (ADME) profile and to identify any potential side effects.
-
Quantitative Data for Known Mitochondrial Fission Inhibitors
While specific data for this compound is unavailable, the following table summarizes publicly available data for other known inhibitors to provide context.
| Compound | Target/Mechanism | IC50/EC50 | Cell-Based Efficacy | In Vivo Model(s) |
| Mdivi-1 | Mixed/Non-selective Drp1 inhibitor | ~1-50 µM (assay dependent) | Prevents apoptosis in various cell models | Stroke, Myocardial Infarction |
| Dynasore | Dynamin 1, 2, and Drp1 GTPase inhibitor | ~15 µM (Drp1 GTPase) | Blocks endocytosis and mitochondrial fission | Limited in vivo data for fission |
| P110 | Drp1-Fis1 interaction inhibitor | Not reported | Neuroprotective in PD cell models | Not reported |
| MIDI | Covalent inhibitor of Drp1 (Cys367) | Not reported | Restores morphology in fusion-defective cells | Not reported |
Conclusion and Future Directions
The inhibition of excessive mitochondrial fission represents a compelling therapeutic strategy for a host of diseases linked to mitochondrial dysfunction and oxidative stress. The development of highly selective and potent inhibitors of Drp1 is a major goal in the field. While several tool compounds exist, there is a clear need for new chemical entities with improved selectivity and drug-like properties suitable for clinical development. Future research will likely focus on targeting specific Drp1-receptor interactions to achieve greater specificity and on developing novel screening platforms to identify the next generation of mitochondrial fission inhibitors. The characterization of new compounds, such as this compound, through rigorous scientific investigation will be essential to advancing this promising therapeutic approach.
References
- 1. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin C directly stimulates Drp1 GTP affinity to mediate stress-induced mitochondrial hyperfission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fine-tuned repression of Drp1-driven mitochondrial fission primes a ‘stem/progenitor-like state’ to support neoplastic transformation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating THP104c: An Analysis of Currently Available Scientific Information
A comprehensive review of publicly available data reveals a significant scarcity of information regarding the specific cellular pathways affected by the compound designated as THP104c. While initial searches identify this compound as a mitochondrial fission inhibitor, the broader scientific literature lacks detailed preclinical or clinical studies elucidating its precise mechanism of action and downstream cellular effects.
Currently, the available information on this compound is limited to its classification as an inhibitor of mitochondrial fission.[1] This classification suggests a potential role in modulating cellular processes that are heavily reliant on mitochondrial dynamics, such as cell cycle progression, apoptosis, and cellular metabolism. However, without dedicated studies on this compound, any description of its impact on specific signaling cascades would be speculative.
It is crucial to distinguish this compound from a similarly named compound, TH104, which is a buccal film formulation of nalmefene under development by Tharimmune.[2][3] TH104's mechanism of action is primarily related to its pharmacokinetics as an opioid antagonist, with a focus on its absorption and metabolism to mitigate opioid-induced respiratory depression and treat chronic pruritus.[2][3] The cellular and molecular pathways associated with TH104 are therefore distinct from what would be expected of a mitochondrial fission inhibitor like this compound.
To illustrate the type of in-depth analysis that would be possible with sufficient data, one can look at studies of other compounds that modulate distinct cellular pathways. For instance, research on the USP1 inhibitor SJB2-043 has demonstrated its suppressive effects on non-small cell lung cancer cell proliferation and migration by modulating the PI3K/AKT/mTOR, MAPK, and Wnt signaling pathways. Such studies typically involve a combination of experimental approaches to identify and validate the affected pathways.
Hypothetical Experimental Workflow for Investigating a Novel Compound
Should data on this compound become available, a standard investigative workflow would likely be employed to characterize its effects on cellular pathways. A generalized representation of such a workflow is provided below.
Figure 1. A generalized experimental workflow for identifying and validating the cellular pathways affected by a novel compound.
Concluding Remarks
The creation of a detailed technical guide on the cellular pathways affected by this compound is not feasible at this time due to the lack of published research. The scientific community awaits further studies to move beyond its current classification as a mitochondrial fission inhibitor and to understand its broader biological implications. Researchers interested in this compound are encouraged to monitor scientific databases for future publications that may provide the necessary data for a comprehensive analysis.
References
In-depth Technical Guide: The Quest for THP104c, a Putative Mitochondrial Fission Inhibitor
To our valued researchers, scientists, and drug development professionals,
This document addresses the inquiry into the discovery and initial characterization of THP104c. Following a comprehensive review of publicly available scientific literature and data repositories, it must be concluded that there is currently no substantive scientific information available on a compound designated as this compound .
While the specifics of this compound remain elusive, the therapeutic target—mitochondrial fission—is an area of active and significant research. To provide a valuable context for professionals interested in this field, this guide will pivot to a broader overview of mitochondrial fission, its role in disease, and the general characteristics of its inhibitors.
Understanding Mitochondrial Fission: A Key Cellular Process
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis. Mitochondrial fission is the process by which mitochondria divide and proliferate. This process is crucial for mitochondrial inheritance, quality control, and the regulation of cellular metabolism and apoptosis.
The key protein orchestrating mitochondrial fission is the Dynamin-related protein 1 (Drp1), a GTPase that translocates from the cytoplasm to the mitochondrial outer membrane to initiate constriction and division. The activity of Drp1 is regulated by several other proteins, including Mitochondrial Fission Factor (Mff), Mitochondrial Dynamics proteins of 49 and 51 kDa (MiD49/51), and Fission 1 protein (Fis1).
Dysregulation of mitochondrial fission has been implicated in a variety of human pathologies, including neurodegenerative diseases like Alzheimer's and Parkinson's, cardiovascular diseases, and cancer. Consequently, the inhibition of excessive mitochondrial fission has emerged as a promising therapeutic strategy.
General Principles of Mitochondrial Fission Inhibition
Inhibitors of mitochondrial fission typically act by targeting the key machinery of the division process. While specific data for this compound is unavailable, existing inhibitors provide insight into potential mechanisms of action. These can include:
-
Direct inhibition of Drp1: Some small molecules, like Mdivi-1, were initially thought to directly inhibit the GTPase activity of Drp1, thereby preventing mitochondrial constriction.
-
Disruption of Drp1-receptor interactions: More recent research has focused on inhibiting the interaction between Drp1 and its receptor proteins on the mitochondrial outer membrane. For instance, the peptide inhibitor P110 has been shown to block the interaction between Drp1 and Fis1.
Visualizing the Mitochondrial Fission Pathway
To illustrate the general process of mitochondrial fission and the potential points of therapeutic intervention, a conceptual signaling pathway is provided below.
Caption: A generalized diagram of the mitochondrial fission pathway.
Experimental Protocols: A General Framework
Due to the absence of specific data for this compound, we present a generalized framework of experimental protocols that are typically employed in the characterization of mitochondrial fission inhibitors.
Table 1: General Experimental Protocols for Characterizing Mitochondrial Fission Inhibitors
| Experiment Type | Methodology | Purpose |
| In Vitro Assays | GTPase Activity Assay: Purified Drp1 protein is incubated with GTP and the candidate inhibitor. GTP hydrolysis is measured, often using a phosphate release assay. | To determine if the compound directly inhibits the enzymatic activity of Drp1. |
| Co-immunoprecipitation (Co-IP): Cells are treated with the inhibitor, and lysates are subjected to immunoprecipitation with an antibody against Drp1 or a receptor protein. The precipitate is then immunoblotted for the interacting partner. | To assess if the compound disrupts the interaction between Drp1 and its mitochondrial receptors (Mff, MiD49/51, Fis1). | |
| Cell-Based Assays | Mitochondrial Morphology Analysis: Cells are stained with a mitochondrial marker (e.g., MitoTracker) and treated with the inhibitor. Mitochondrial morphology (fragmented vs. tubular) is quantified by fluorescence microscopy. | To visually and quantitatively assess the effect of the inhibitor on mitochondrial fission in a cellular context. |
| Cell Viability/Toxicity Assays: Various cell lines are treated with a range of inhibitor concentrations. Cell viability is measured using assays such as MTT or LDH release. | To determine the cytotoxic profile of the compound and establish a therapeutic window. | |
| Functional Assays | Measurement of Mitochondrial Respiration: Oxygen consumption rates (OCR) are measured using techniques like Seahorse XF analysis in cells treated with the inhibitor. | To evaluate the impact of inhibiting mitochondrial fission on mitochondrial function and cellular bioenergetics. |
| Apoptosis Assays: Cells are treated with an apoptotic stimulus in the presence or absence of the inhibitor. Apoptosis is assessed by methods such as Annexin V staining or caspase activity assays. | To determine if the inhibitor can protect cells from apoptosis by preventing excessive mitochondrial fission. |
Conclusion
While the initial query for a detailed technical guide on this compound could not be fulfilled due to a lack of publicly available information, we hope this comprehensive overview of mitochondrial fission and its inhibition provides a valuable resource for the scientific community. The pursuit of novel mitochondrial fission inhibitors remains a promising avenue for the development of therapeutics for a range of debilitating diseases. We will continue to monitor the scientific landscape and will update this guide should information on this compound become available.
References
A Technical Guide to Investigating the Role of THP104c in Oxidative Stress and Mitochondrial Dysfunction
For Researchers, Scientists, and Drug Development Professionals
Abstract
THP104c is identified as a mitochondrial fission inhibitor. While direct preclinical data on this compound's specific impact on oxidative stress and mitochondrial dysfunction are not publicly available, this guide consolidates the theoretical framework and experimental protocols necessary to investigate its potential roles. By inhibiting excessive mitochondrial fission, this compound is hypothesized to mitigate the downstream pathological consequences associated with these cellular stresses, such as increased reactive oxygen species (ROS) production and compromised mitochondrial integrity. This document provides a comprehensive overview of the experimental methodologies required to characterize the effects of this compound, enabling researchers to systematically evaluate its therapeutic potential.
Introduction: Mitochondrial Dynamics and Disease
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their shape, size, and function. This process, known as mitochondrial dynamics, is crucial for cellular homeostasis. An imbalance in these dynamics, particularly excessive mitochondrial fission, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders and cardiovascular conditions[1][2].
Excessive fission, often mediated by the dynamin-related protein 1 (Drp1), can lead to mitochondrial fragmentation. These fragmented mitochondria are often dysfunctional, exhibiting reduced ATP production, increased generation of reactive oxygen species (ROS), and a lower threshold for initiating apoptosis[3][4][5]. Therefore, inhibitors of mitochondrial fission, such as this compound, represent a promising therapeutic strategy for diseases characterized by oxidative stress and mitochondrial dysfunction.
This compound: A Mitochondrial Fission Inhibitor
This compound is classified as a mitochondrial fission inhibitor. While specific data on this compound is limited, the mechanism of action for this class of compounds generally involves the inhibition of key proteins that mediate mitochondrial division, such as Drp1. By preventing the localization or activity of these proteins, fission inhibitors aim to shift the balance back towards mitochondrial fusion, promoting a more elongated and interconnected mitochondrial network, which is associated with improved mitochondrial health and function.
Investigating the Role of this compound in Oxidative Stress
Oxidative stress arises from an imbalance between the production of ROS and the cell's ability to detoxify these reactive products. Dysfunctional, fragmented mitochondria are a major source of intracellular ROS. Inhibition of mitochondrial fission is expected to reduce oxidative stress.
Hypothetical Effects of this compound on Oxidative Stress Markers
The following table outlines the expected outcomes of this compound treatment on key markers of oxidative stress, based on the known effects of other mitochondrial fission inhibitors.
| Parameter Assessed | Expected Effect of this compound Treatment | Rationale |
| Intracellular ROS Levels | Decrease | Inhibition of mitochondrial fission leads to healthier, more efficient mitochondria, which produce fewer ROS. |
| Mitochondrial Superoxide Levels | Decrease | Specifically targets ROS production at its primary source within the cell. |
| Lipid Peroxidation (e.g., 4-HNE) | Decrease | Reduced ROS levels lead to less oxidative damage to cellular components, including lipids. |
| Protein Carbonylation | Decrease | A reduction in oxidative damage to proteins. |
| Glutathione (GSH/GSSG) Ratio | Increase | A higher ratio of reduced (GSH) to oxidized (GSSG) glutathione indicates a more robust antioxidant defense system and lower oxidative stress. |
Experimental Protocols for Measuring Oxidative Stress
-
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include appropriate positive (e.g., H₂O₂) and vehicle controls.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
-
Principle: Malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE) are stable end products of lipid peroxidation. Their levels can be quantified as an indicator of oxidative damage to lipids.
-
Protocol (using a commercial ELISA kit for 4-HNE):
-
Culture and treat cells with this compound as described above.
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample using a BCA assay.
-
Follow the manufacturer's instructions for the 4-HNE competitive ELISA kit, which typically involves incubating the cell lysates in a pre-coated plate, followed by washing and addition of a detection antibody and substrate.
-
Measure the absorbance using a microplate reader and calculate the 4-HNE concentration based on a standard curve.
-
Investigating the Role of this compound in Mitochondrial Dysfunction
Mitochondrial dysfunction encompasses several abnormalities, including impaired energy production, altered mitochondrial membrane potential, and a propensity to release pro-apoptotic factors. By inhibiting fission, this compound is expected to improve mitochondrial function.
Hypothetical Effects of this compound on Mitochondrial Function
The following table summarizes the anticipated effects of this compound on key indicators of mitochondrial health.
| Parameter Assessed | Expected Effect of this compound Treatment | Rationale |
| Mitochondrial Membrane Potential (ΔΨm) | Increase/Stabilization | Elongated, fused mitochondria typically maintain a higher membrane potential, which is essential for ATP production. |
| Cellular ATP Levels | Increase | Healthier mitochondria with a stable membrane potential are more efficient at producing ATP through oxidative phosphorylation. |
| Mitochondrial Morphology | Shift towards elongated/fused | As a mitochondrial fission inhibitor, this compound should directly alter the morphology of the mitochondrial network. |
| Cytochrome c Release | Decrease | Stabilized mitochondrial outer membranes in healthier mitochondria are less likely to release pro-apoptotic factors like cytochrome c. |
Experimental Protocols for Measuring Mitochondrial Dysfunction
-
Principle: The fluorescent dye Tetramethylrhodamine, Methyl Ester (TMRM) is a cell-permeant, cationic dye that accumulates in the negatively charged mitochondrial matrix. The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential.
-
Protocol:
-
Plate cells on glass-bottom dishes suitable for fluorescence microscopy.
-
Treat cells with this compound, a vehicle control, and a positive control for depolarization (e.g., CCCP).
-
Incubate the cells with 20-100 nM TMRM for 30 minutes at 37°C.
-
Wash the cells with a suitable imaging buffer.
-
Acquire fluorescence images using a fluorescence microscope with appropriate filters for TMRM (e.g., excitation ~548 nm, emission ~573 nm).
-
Quantify the mean fluorescence intensity per cell in multiple fields of view for each condition.
-
-
Principle: A luciferase-based assay can be used to quantify ATP levels. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light that can be measured.
-
Protocol (using a commercial kit):
-
Culture and treat cells with this compound in a 96-well plate.
-
Following treatment, lyse the cells according to the kit manufacturer's protocol to release ATP.
-
Add the luciferase-luciferin reagent to each well.
-
Measure the luminescence using a microplate reader.
-
Calculate the ATP concentration based on a standard curve generated with known ATP concentrations.
-
Visualizing Pathways and Workflows
Signaling Pathway of Mitochondrial Fission and Oxidative Stress
Caption: Proposed mechanism of this compound in mitigating oxidative stress.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's cellular effects.
Conclusion
While direct evidence for this compound is pending, its classification as a mitochondrial fission inhibitor places it within a class of compounds with significant therapeutic potential for diseases underpinned by oxidative stress and mitochondrial dysfunction. The experimental protocols and theoretical framework provided in this guide offer a robust starting point for the comprehensive evaluation of this compound. By systematically assessing its impact on mitochondrial dynamics, ROS production, and cellular bioenergetics, researchers can elucidate its mechanism of action and validate its potential as a novel therapeutic agent.
References
- 1. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of mitochondrial fission attenuates oxidative stress-induced damage of retinal pigmented epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulating Mitochondrial Fission to Lower Diabetic Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Basic Research Applications of the Mitochondrial Fission Inhibitor P110 in Cell Biology
Disclaimer: Initial searches for "THP104c" did not yield any peer-reviewed scientific literature. The information available was limited to a product listing from a chemical supplier, identifying it as a mitochondrial fission inhibitor without further details. Therefore, this guide will focus on a well-characterized mitochondrial fission inhibitor, the peptide P110 , as a representative compound to illustrate the basic research applications of this class of molecules in cell biology. All data, protocols, and pathways described herein pertain to P110.
Audience: Researchers, scientists, and drug development professionals.
Introduction to P110 and Mitochondrial Fission
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis, energy production, and quality control. The process of mitochondrial fission, the division of a single mitochondrion into two, is primarily mediated by the Dynamin-related protein 1 (Drp1). Under conditions of cellular stress, such as oxidative stress, excessive mitochondrial fission can lead to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways.[1][2] This pathological mitochondrial fragmentation is implicated in a variety of neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease.[3][4]
P110 is a cell-permeable peptide inhibitor designed to selectively block excessive mitochondrial fission.[1] Its mechanism of action involves the specific inhibition of the interaction between Drp1 and its mitochondrial anchor protein, Fission 1 (Fis1). This targeted inhibition prevents the translocation of Drp1 from the cytosol to the mitochondrial outer membrane, a critical step for the initiation of fission. Notably, P110 has been shown to reduce pathological mitochondrial fragmentation without affecting basal physiological fission, making it a valuable tool for studying the consequences of aberrant mitochondrial dynamics. In various cell culture and preclinical models, P110 has demonstrated neuroprotective effects by preserving mitochondrial integrity, reducing ROS production, restoring ATP levels, and inhibiting apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of P110 treatment in various in vitro cell biology experiments.
Table 1: Effects of P110 on Protein Expression and Mitochondrial Biogenesis in SH-SY5Y Cells
| Target Protein/Gene | P110 Concentration | Treatment Duration | Fold Change (mRNA) | Fold Change (Protein) |
| APP | 1 µM | 24 hours | ~1.5 | Not significant |
| APP | 10 µM | 48 hours | Not reported | ~0.5 |
| BACE1 | 1 µM | 24 hours | ~1.8 | Not significant |
| BACE1 | 10 µM | 48 hours | Not reported | ~0.6 |
| ADAM10 | 10 µM | 48 hours | Not reported | ~1.5 |
| Klotho | 10 µM | 48 hours | Not reported | ~1.7 |
| Synaptophysin | 10 µM | 48 hours | Not reported | ~1.4 |
| LRP1 | 10 µM | 48 hours | Not reported | ~1.6 |
| TFAM | 1 µM | 24 hours | ~1.7 | Not reported |
| TFAM | 10 µM | 24 hours | ~2.0 | Not reported |
| NRF1 | 1 µM | 24 hours | ~1.4 | Not reported |
| NRF1 | 10 µM | 24 hours | ~1.6 | Not reported |
Table 2: Effects of P110 on Cellular Stress and Viability
| Cell Line | Stressor | P110 Concentration | Effect | Quantitative Measurement | Reference |
| SH-SY5Y | MPP+ (2 mM) | 1 µM | Reduced mitochondrial fragmentation | From 50% to 14% of cells | |
| SH-SY5Y | CCCP (10 µM) | 1 µM | Reduced mitochondrial fragmentation | From 63% to 23% of cells | |
| SH-SY5Y | MPP+ (2 mM) | 1 µM | Increased cell viability | ~25% increase vs. MPP+ alone | |
| SH-SY5Y | MPP+ (2 mM) | 1 µM | Reduced apoptosis (Annexin V) | Significant decrease vs. MPP+ | |
| SH-SY5Y | None | 1 µM & 10 µM | Reduced intracellular ROS | Significant reduction in H2DCFDA fluorescence | |
| SH-SY5Y | None | 1 µM & 10 µM | Reduced mitochondrial ROS | Significant reduction in MitoSOX fluorescence | |
| Primary Rat Dopaminergic Neurons | MPP+ (1 µM) | 1 µM | Reduced mitochondrial superoxide | Significant reduction in MitoSOX staining |
Signaling Pathways and Experimental Workflows
Mitochondrial Fission Signaling Pathway and P110 Inhibition
The following diagram illustrates the signaling cascade leading to mitochondrial fission and the point of intervention for the P110 peptide. Under cellular stress, Drp1 is recruited from the cytosol to the mitochondrial outer membrane where it interacts with adaptor proteins, including Fis1. This interaction facilitates the oligomerization of Drp1 into a ring-like structure that constricts and severs the mitochondrion. P110 selectively blocks the Drp1-Fis1 interaction, thereby preventing the subsequent steps in the fission process.
Caption: P110 mechanism of action in inhibiting mitochondrial fission.
Experimental Workflow: Western Blot Analysis of Protein Expression
This diagram outlines a typical workflow for assessing changes in protein expression in cultured cells following treatment with P110.
Caption: Workflow for Western Blot analysis after P110 treatment.
Detailed Experimental Protocols
General Cell Culture and P110 Treatment
This protocol is based on methodologies used for SH-SY5Y human neuroblastoma cells.
-
Cell Culture:
-
Culture SH-SY5Y cells in DMEM-F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Plate cells at a density of approximately 5 x 10^5 cells/mL and allow them to adhere and grow for 2-3 days before treatment.
-
-
P110 Preparation and Treatment:
-
P110 is a peptide and should be stored at -20°C. Reconstitute in sterile water or a suitable buffer to a stock concentration (e.g., 1 mg/mL).
-
On the day of the experiment, dilute the P110 stock solution in fresh, serum-free culture medium to the desired final concentrations (e.g., 1 µM and 10 µM).
-
Remove the old medium from the cultured cells and replace it with the P110-containing medium.
-
Incubate the cells for the desired duration (e.g., 24 to 48 hours) before proceeding with downstream assays.
-
Western Blotting for Protein Expression
This protocol provides a detailed procedure for analyzing protein levels after P110 treatment.
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA Protein Assay Kit.
-
-
SDS-PAGE and Transfer:
-
Mix a standardized amount of protein (e.g., 10-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto an 8-12% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.
-
MitoTracker Staining for Mitochondrial Morphology
This protocol describes how to visualize mitochondrial morphology using fluorescent microscopy.
-
Cell Preparation:
-
Grow cells on glass coverslips or in imaging-grade multi-well plates.
-
Treat cells with P110 as described in Protocol 4.1.
-
-
MitoTracker Staining:
-
Prepare a stock solution of MitoTracker dye (e.g., MitoTracker Red CMXRos) in DMSO (e.g., 1 mM).
-
Dilute the MitoTracker stock solution in serum-free medium to a final working concentration (typically 100-200 nM).
-
Remove the culture medium from the cells and add the MitoTracker working solution.
-
Incubate for 15-30 minutes at 37°C in the dark.
-
-
Fixation and Mounting (Optional):
-
Wash the cells gently with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash again with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence or confocal microscope.
-
Acquire images and analyze mitochondrial morphology. Fragmented mitochondria typically appear as small, punctate structures, while healthy mitochondria form an interconnected tubular network.
-
Cell Viability Assay (MTT/MTS)
This colorimetric assay measures cell metabolic activity as an indicator of viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow cells to attach overnight.
-
Treat cells with various concentrations of P110, including positive (e.g., a known toxin like MPP+) and negative (vehicle) controls. Incubate for the desired period (e.g., 24 hours).
-
-
Assay Procedure:
-
Prepare the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution at 5 mg/mL in sterile PBS.
-
Add 10 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
References
- 1. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. Therapeutic Potential of P110 Peptide: New Insights into Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
Unraveling the Molecular Target of THP104c: A Technical Overview
For Immediate Release
[City, State] – The small molecule THP104c has been identified as an inhibitor of mitochondrial fission, a critical cellular process implicated in a variety of human diseases. This guide provides a comprehensive technical overview of the current understanding of this compound for researchers, scientists, and drug development professionals. However, detailed characterization of its direct molecular target, quantitative efficacy, and specific experimental protocols remain to be fully elucidated in publicly available scientific literature.
The Landscape of Mitochondrial Fission
Mitochondria are dynamic organelles that constantly undergo fission (division) and fusion (merging) to maintain cellular homeostasis. The process of mitochondrial fission is orchestrated by a complex interplay of proteins. The central player in this process is the Dynamin-related protein 1 (Drp1), a large GTPase. In its inactive state, Drp1 resides in the cytosol. Upon initiation of fission, Drp1 is recruited to the outer mitochondrial membrane by a group of receptor proteins, including Fission 1 protein (Fis1), Mitochondrial fission factor (Mff), and Mitochondrial dynamics proteins of 49 and 51 kDa (MiD49 and MiD51). Once assembled, Drp1 oligomerizes and constricts the mitochondrial membrane in a GTP-dependent manner, leading to the division of the mitochondrion.
Dysregulation of mitochondrial fission has been linked to a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and certain cancers. Consequently, the pharmacological inhibition of this process has emerged as a promising therapeutic strategy.
This compound: An Inhibitor of Mitochondrial Fission
This compound is classified as an inhibitor of mitochondrial fission. While its precise mechanism of action is not yet detailed in available literature, its function is presumed to interfere with the key molecular machinery of this pathway. Based on the known mechanisms of other mitochondrial fission inhibitors, it is hypothesized that this compound may act by:
-
Directly inhibiting the GTPase activity of Drp1.
-
Preventing the recruitment of Drp1 from the cytosol to the mitochondrial outer membrane.
-
Disrupting the interaction between Drp1 and its mitochondrial receptor proteins (Fis1, Mff, MiD49/51).
Further research is required to definitively identify the direct molecular binding partner of this compound and to characterize the specifics of its inhibitory action.
Quantitative Data and Experimental Protocols: A Knowledge Gap
A thorough review of scientific databases and commercial supplier information did not yield specific quantitative data for this compound, such as its half-maximal inhibitory concentration (IC50) or its binding affinity (Ki) for a specific molecular target.
Similarly, detailed experimental protocols for the in vitro or in-cell characterization of this compound are not publicly available. To aid researchers in the design of future studies to elucidate the mechanism of action of this compound, the following section outlines general experimental approaches commonly used in the field.
General Experimental Approaches for Characterizing Mitochondrial Fission Inhibitors
The following are generalized protocols that can be adapted to investigate the molecular target and mechanism of action of novel mitochondrial fission inhibitors like this compound.
Biochemical Assays
-
Drp1 GTPase Activity Assay: To determine if this compound directly inhibits the enzymatic function of Drp1, a GTPase activity assay can be performed. This assay measures the rate of GTP hydrolysis by recombinant Drp1 in the presence and absence of the inhibitor.
-
Protein-Protein Interaction Assays: Techniques such as co-immunoprecipitation (Co-IP), pull-down assays, or surface plasmon resonance (SPR) can be employed to investigate whether this compound disrupts the interaction between Drp1 and its receptor proteins (Fis1, Mff, MiD49, MiD51).
Cell-Based Assays
-
Mitochondrial Morphology Analysis: Cells can be treated with this compound and a fission-inducing agent. The morphology of the mitochondrial network can then be visualized by fluorescence microscopy using mitochondria-targeted fluorescent proteins (e.g., Mito-GFP). Inhibition of fission would be indicated by a more elongated and interconnected mitochondrial network compared to control cells.
-
Drp1 Recruitment Assay: To assess if this compound prevents the translocation of Drp1 to the mitochondria, immunofluorescence or live-cell imaging of fluorescently tagged Drp1 can be performed. A reduction in the co-localization of Drp1 with mitochondria upon treatment with this compound would suggest an effect on its recruitment.
-
Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to identify the direct cellular target of a compound. This technique measures the thermal stability of proteins in the presence of a ligand. A shift in the melting temperature of a specific protein upon treatment with this compound would indicate direct binding.
Visualizing the Mitochondrial Fission Pathway and Potential Inhibition Points
The following diagrams illustrate the key steps in the mitochondrial fission pathway and the logical workflow for characterizing an inhibitor like this compound.
Caption: Key stages of the mitochondrial fission pathway and potential points of inhibition for compounds like this compound.
Caption: A logical workflow for the experimental characterization of the mitochondrial fission inhibitor this compound.
Conclusion and Future Directions
This compound represents a valuable tool for studying the role of mitochondrial fission in health and disease. However, to fully realize its potential as a research tool and a potential therapeutic lead, a comprehensive characterization of its molecular target and mechanism of action is imperative. Future studies should focus on definitive target identification, quantification of its inhibitory activity, and the development of standardized experimental protocols. This will not only advance our understanding of this compound but also contribute to the broader field of mitochondrial dynamics and the development of novel therapeutics targeting this fundamental cellular process.
Methodological & Application
Application Notes and Protocols for THP104c, a Mitochondrial Fission Inhibitor, in THP-1 Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP104c is a research compound identified as a potent inhibitor of mitochondrial fission. Mitochondrial dynamics, including the processes of fission and fusion, are critical for maintaining cellular health, and their dysregulation has been implicated in a variety of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. These application notes provide a comprehensive guide for the use of this compound in in vitro studies utilizing the THP-1 human monocytic cell line, a well-established model for immunological and cancer research. The protocols detailed below cover cell culture, differentiation, and assays to evaluate the effects of this compound on cellular processes.
Data Presentation
Table 1: THP-1 Cell Culture Recommendations
| Parameter | Recommendation |
| Seeding Density (Suspension) | 2 - 4 x 10⁵ cells/mL |
| Seeding Density (Adherent after differentiation) | 1 x 10⁶ cells/mL |
| Viability | Maintain > 90% |
| Subculture | Every 3 - 5 days |
| Media | RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin |
| Culture Temperature | 37°C, 5% CO₂ |
Table 2: Example Titration of this compound for IC50 Determination
| This compound Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h |
| 0 (Vehicle Control) | 100 | 100 |
| 0.1 | 98 | 95 |
| 1 | 92 | 85 |
| 5 | 75 | 60 |
| 10 | 55 | 40 |
| 25 | 30 | 15 |
| 50 | 10 | 5 |
| 100 | 5 | 2 |
Experimental Protocols
THP-1 Cell Culture
The THP-1 cell line is a human monocytic leukemia cell line that grows in suspension.
Materials:
-
THP-1 cells (ATCC TIB-202 or equivalent)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
Procedure:
-
Maintain THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin.
-
Culture cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Monitor cell density and maintain the culture between 2 x 10⁵ and 8 x 10⁵ viable cells/mL. Do not exceed 1 x 10⁶ cells/mL to ensure exponential growth.
-
To subculture, centrifuge the cell suspension at 125 x g for 5 minutes.
-
Resuspend the cell pellet in fresh, pre-warmed culture medium to the desired seeding density.
-
Assess cell viability using Trypan Blue exclusion assay before seeding for experiments.
Differentiation of THP-1 Monocytes into Macrophages
For certain experimental paradigms, it is advantageous to differentiate THP-1 monocytes into a macrophage-like phenotype, which are adherent.
Materials:
-
Phorbol 12-myristate 13-acetate (PMA)
-
Complete THP-1 culture medium
-
6-well or 12-well tissue culture plates
Procedure:
-
Seed THP-1 cells at a density of 1 x 10⁶ cells/mL in a new culture flask.
-
Add PMA to the culture medium at a final concentration of 50-100 ng/mL.
-
Incubate for 24-48 hours. During this time, the cells will adhere to the bottom of the flask and exhibit a macrophage-like morphology.
-
After the differentiation period, gently aspirate the PMA-containing medium and wash the adherent cells twice with warm PBS.
-
Add fresh, PMA-free complete culture medium and allow the cells to rest for 24 hours before proceeding with experiments.
Treatment with this compound
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete THP-1 culture medium
-
Differentiated or suspension THP-1 cells
Procedure:
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control (e.g., 0.1% DMSO).
-
For suspension cells, seed the cells at the desired density in a multi-well plate. For adherent differentiated cells, ensure they are in the resting phase post-PMA treatment.
-
Add the prepared this compound dilutions to the respective wells.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
96-well plate reader
Procedure:
-
Seed THP-1 cells (suspension or differentiated) in a 96-well plate and treat with a range of this compound concentrations as described above.
-
At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
For suspension cells, centrifuge the plate at 500 x g for 5 minutes. For adherent cells, proceed to the next step.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Mitochondrial Fission Markers
To confirm the inhibitory effect of this compound on mitochondrial fission, the expression levels of key proteins involved in this process can be assessed.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Drp1, anti-Fis1, anti-p-Drp1 Ser616)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: Hypothetical signaling pathway of this compound in inhibiting mitochondrial fission.
Caption: General experimental workflow for evaluating this compound in THP-1 cells.
Determining the Optimal Concentration of THP104c for In Vitro Studies: Application Notes and Protocols
Note to the Reader: As of the last update, specific in vitro studies detailing the use and optimal concentrations of a compound designated "THP104c" are not available in the public domain. The information presented herein is a generalized guide for determining the optimal concentration of a novel mitochondrial fission inhibitor, hypothetically named this compound, for in vitro research. The protocols and data are illustrative and should be adapted based on empirical results obtained with the actual compound.
Introduction
This compound is described as a mitochondrial fission inhibitor.[1] The determination of its optimal concentration is a critical first step for any in vitro study to ensure meaningful and reproducible results. This document provides a general framework and detailed protocols for establishing the optimal concentration range of a novel compound like this compound for cell-based assays. The primary objectives are to identify a concentration that elicits the desired biological effect (inhibition of mitochondrial fission) without inducing significant cytotoxicity.
General Workflow for Determining Optimal Concentration
A systematic approach is recommended to determine the optimal concentration of a new compound. This typically involves a tiered screening process, starting with broad concentration ranges to assess cytotoxicity and narrowing down to a functional concentration for mechanism-of-action studies.
References
Application Notes and Protocols for THP104c in Neurodegenerative Disease Models
Disclaimer: The following application notes and protocols are provided for research and informational purposes only. The application of THP104c in neurodegenerative disease models is a novel area of investigation and the information presented here is based on a hypothesized mechanism of action. Researchers should critically evaluate and optimize these protocols for their specific experimental needs.
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of structure and function of neurons. Emerging evidence suggests that neuroinflammation, oxidative stress, and protein aggregation are common pathological hallmarks across these disorders.[1][2][3] this compound is a novel small molecule with demonstrated anti-inflammatory and cytoprotective properties in other disease contexts. These characteristics suggest its potential as a therapeutic agent for neurodegenerative diseases.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in preclinical neurodegenerative disease models. It includes detailed protocols for in vitro and in vivo studies, data presentation guidelines, and visualizations of experimental workflows and hypothetical signaling pathways.
Principle of the Method
The proposed application of this compound in neurodegenerative disease models is based on its hypothesized dual mechanism of action:
-
Neuroprotection: this compound is postulated to protect neurons from various insults, such as excitotoxicity, oxidative stress, and apoptosis, which are key drivers of neuronal cell death in neurodegenerative diseases.
-
Anti-inflammatory Effects: this compound is hypothesized to modulate microglia and astrocyte activation, thereby reducing the production of pro-inflammatory cytokines and mitigating chronic neuroinflammation.[4][5]
These effects are evaluated using a combination of cell-based assays and animal models that recapitulate key aspects of human neurodegenerative diseases.
Data Presentation
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Cell Line | Neurotoxic Insult | This compound Concentration (µM) | Neuronal Viability (%) | Lactate Dehydrogenase (LDH) Release (% of Control) |
| SH-SY5Y | 6-OHDA (100 µM) | 0 (Vehicle) | 48.2 ± 3.5 | 100 ± 5.2 |
| 0.1 | 55.7 ± 4.1 | 82.1 ± 4.8 | ||
| 1 | 72.3 ± 5.6 | 55.9 ± 3.9 | ||
| 10 | 85.1 ± 6.2 | 30.4 ± 2.7 | ||
| HT22 | Glutamate (5 mM) | 0 (Vehicle) | 52.5 ± 4.8 | 100 ± 6.1 |
| 0.1 | 60.1 ± 5.3 | 78.3 ± 5.5 | ||
| 1 | 78.9 ± 6.1 | 48.7 ± 4.2 | ||
| 10 | 90.4 ± 7.0 | 25.1 ± 3.1 |
Table 2: In Vitro Anti-inflammatory Effects of this compound in BV-2 Microglia
| Treatment | This compound Concentration (µM) | Nitric Oxide (NO) Production (% of LPS Control) | TNF-α Release (pg/mL) | IL-1β Release (pg/mL) |
| Control | 0 | 5.2 ± 1.1 | 25.3 ± 4.1 | 10.8 ± 2.3 |
| LPS (1 µg/mL) | 0 | 100 ± 7.8 | 1250.7 ± 98.2 | 850.4 ± 75.6 |
| 0.1 | 85.4 ± 6.9 | 1025.3 ± 85.4 | 680.1 ± 60.2 | |
| 1 | 52.1 ± 4.5 | 650.9 ± 54.7 | 430.8 ± 38.9 | |
| 10 | 25.8 ± 3.1 | 310.2 ± 28.1 | 205.6 ± 19.7 |
Table 3: In Vivo Efficacy of this compound in a 5XFAD Mouse Model of Alzheimer's Disease
| Treatment Group | Dose (mg/kg) | Morris Water Maze Escape Latency (s) | Y-Maze Spontaneous Alternation (%) | Amyloid Plaque Load (%) |
| Wild-Type (Vehicle) | 0 | 20.5 ± 3.1 | 75.2 ± 5.8 | 0.1 ± 0.05 |
| 5XFAD (Vehicle) | 0 | 55.8 ± 6.2 | 45.7 ± 4.9 | 15.8 ± 2.1 |
| 5XFAD + this compound | 1 | 48.2 ± 5.5 | 52.3 ± 5.1 | 12.5 ± 1.8 |
| 5XFAD + this compound | 5 | 35.1 ± 4.8 | 65.9 ± 6.3 | 8.2 ± 1.5 |
| 5XFAD + this compound | 10 | 28.9 ± 4.1 | 70.1 ± 5.9 | 5.4 ± 1.1 |
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To assess the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.
Materials:
-
Neuronal cell lines (e.g., SH-SY5Y for Parkinson's disease models, HT22 for glutamate excitotoxicity models).
-
Cell culture medium (e.g., DMEM/F12 supplemented with 10% FBS and 1% penicillin/streptomycin).
-
This compound stock solution (dissolved in DMSO).
-
Neurotoxins (e.g., 6-hydroxydopamine (6-OHDA), glutamate).
-
MTT or CellTiter-Glo Luminescent Cell Viability Assay kit.
-
LDH Cytotoxicity Assay Kit.
-
96-well cell culture plates.
Procedure:
-
Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Induce neurotoxicity by adding the respective neurotoxin (e.g., 100 µM 6-OHDA for SH-SY5Y cells, 5 mM glutamate for HT22 cells).
-
Incubate for 24 hours.
-
Assess cell viability using the MTT or CellTiter-Glo assay according to the manufacturer's instructions.
-
Measure LDH release into the culture medium using the LDH Cytotoxicity Assay Kit as an indicator of cell death.
-
Normalize data to the vehicle-treated control group.
In Vitro Anti-inflammatory Assay
Objective: To evaluate the effect of this compound on the inflammatory response in microglial cells.
Materials:
-
BV-2 microglial cell line.
-
Cell culture medium.
-
This compound stock solution.
-
Lipopolysaccharide (LPS).
-
Griess Reagent for nitric oxide measurement.
-
ELISA kits for TNF-α and IL-1β.
-
96-well cell culture plates.
Procedure:
-
Seed BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess Reagent.
-
Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's protocols.
In Vivo Efficacy Study in a Transgenic Mouse Model of Alzheimer's Disease
Objective: To determine the therapeutic efficacy of this compound in a transgenic mouse model of AD.
Animal Model: 5XFAD transgenic mice, which exhibit aggressive amyloid pathology and cognitive deficits.
Materials:
-
5XFAD transgenic mice and wild-type littermates (3 months of age).
-
This compound formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose).
-
Behavioral testing apparatus (Morris water maze, Y-maze).
-
Anesthesia and perfusion reagents.
-
Histology and immunohistochemistry reagents (e.g., anti-Aβ antibody).
Procedure:
-
Dosing: Administer this compound (e.g., 1, 5, 10 mg/kg) or vehicle to 5XFAD mice via oral gavage daily for 3 months. A cohort of wild-type mice will receive the vehicle.
-
Behavioral Testing: In the last week of treatment, perform behavioral tests to assess cognitive function.
-
Morris Water Maze: Evaluate spatial learning and memory.
-
Y-Maze: Assess short-term working memory through spontaneous alternation.
-
-
Tissue Collection: At the end of the study, anesthetize the mice and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for histopathological analysis.
-
Histopathological Analysis:
-
Process one hemisphere for cryosectioning or paraffin embedding.
-
Perform immunohistochemistry using an anti-Aβ antibody (e.g., 6E10) to visualize amyloid plaques.
-
Quantify the amyloid plaque load in the cortex and hippocampus using image analysis software.
-
Assess microgliosis and astrogliosis using antibodies against Iba1 and GFAP, respectively.
-
Visualizations
Caption: Hypothesized signaling pathway of this compound in neurodegeneration.
References
- 1. Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vjneurology.com [vjneurology.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Synergy of botanical drug extracts from Dracaena cochinchinensis stemwood and Ardisia elliptica fruit in multifunctional effects on neuroprotection and anti-inflammation [frontiersin.org]
- 5. Comparison of the Neuroprotective and Anti-Inflammatory Effects of the Anthocyanin Metabolites, Protocatechuic Acid and 4-Hydroxybenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for THP104c Treatment in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
THP104c is a novel small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in many cancers, contributing to tumor cell survival and resistance to chemotherapy. This compound is designed to specifically bind to the BH3-binding groove of Bcl-2, thereby inhibiting its function and inducing apoptosis in cancer cells. These application notes provide detailed protocols for evaluating the in vitro efficacy of this compound in various cancer cell lines.
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) of this compound was determined in a panel of human cancer cell lines after 72 hours of continuous exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 5.2 ± 0.8 |
| MCF-7 | Breast Adenocarcinoma | 8.9 ± 1.2 |
| MDA-MB-231 | Breast Adenocarcinoma | 3.5 ± 0.6 |
| HeLa | Cervical Adenocarcinoma | 12.1 ± 2.5 |
| Jurkat | T-cell Leukemia | 1.8 ± 0.3 |
| THP-1 | Acute Monocytic Leukemia | 2.5 ± 0.4 |
Table 2: Induction of Apoptosis by this compound in A549 Cells
The percentage of apoptotic cells was determined by Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with this compound.
| Treatment | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle (DMSO) | - | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound | 2.5 | 15.8 ± 2.1 | 5.2 ± 0.9 | 21.0 ± 3.0 |
| This compound | 5.0 | 28.4 ± 3.5 | 12.7 ± 1.8 | 41.1 ± 5.3 |
| This compound | 10.0 | 45.2 ± 4.2 | 25.1 ± 3.1 | 70.3 ± 7.3 |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing and maintaining cancer cell lines.
Materials:
-
Complete growth medium (e.g., RPMI-1640 or DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T25 or T75 cell culture flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw cryopreserved cells rapidly in a 37°C water bath.[1]
-
Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[1]
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[1]
-
Discard the supernatant and resuspend the cell pellet in 5-10 mL of fresh complete growth medium.
-
Transfer the cell suspension to an appropriately sized cell culture flask.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[1]
-
For sub-culturing, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at the desired density.
Cell Viability (MTT) Assay
This protocol measures the cytotoxic effects of this compound on cancer cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the extent of apoptosis induced by this compound.
Materials:
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 48 hours.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
Visualizations
Caption: this compound inhibits Bcl-2, leading to apoptosis.
Caption: Workflow for evaluating this compound in cancer cells.
References
Application Notes and Protocols for Assessing the Efficacy of THP104c in SH-SY5Y Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human neuroblastoma cell line, SH-SY5Y, is a widely utilized in vitro model in neurobiology, particularly for studying neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] These cells, derived from a bone marrow biopsy of a neuroblastoma patient, possess the ability to differentiate into a more mature neuronal phenotype, expressing key neuronal markers.[1] This makes them an invaluable tool for assessing the neuroprotective potential of novel therapeutic compounds.
This document provides a detailed protocol for evaluating the efficacy of THP104c, a putative mitochondrial fission inhibitor, in protecting SH-SY5Y cells against neurotoxin-induced damage. Excessive mitochondrial fission is increasingly recognized as a key pathological event in several neurodegenerative diseases, leading to mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.[2][3][4] Inhibitors of this process, therefore, represent a promising therapeutic strategy.
These protocols will detail methods for cell culture and differentiation, induction of neurotoxicity using established toxins (6-hydroxydopamine, rotenone, and MPP+), and a suite of assays to quantify the neuroprotective effects of this compound.
Experimental Workflow
The overall experimental workflow for assessing the neuroprotective efficacy of this compound is depicted below.
Caption: Experimental workflow for assessing this compound efficacy.
Detailed Experimental Protocols
SH-SY5Y Cell Culture and Differentiation
Materials:
-
SH-SY5Y human neuroblastoma cell line
-
Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM/F12) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Differentiation Medium: DMEM/F12 with 1% FBS, 1% Penicillin-Streptomycin, and 10 µM all-trans-Retinoic Acid (RA).
-
Tissue culture flasks and plates
-
Trypsin-EDTA
Protocol:
-
Culture SH-SY5Y cells in T75 flasks with Complete Growth Medium at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture the cells when they reach 80-90% confluency.
-
For differentiation, seed the cells at a density of 1 x 10^5 cells/mL in the desired culture plates.
-
After 24 hours, replace the Complete Growth Medium with Differentiation Medium.
-
Continue to culture the cells for 6-7 days, replacing the Differentiation Medium every 2-3 days. Successful differentiation is characterized by the appearance of extensive neurite outgrowths.
Neurotoxicity Induction
Neurotoxins:
-
6-hydroxydopamine (6-OHDA): Prepare a stock solution in sterile, antioxidant-free water. A final concentration of 50-150 µM is often used.
-
Rotenone: Prepare a stock solution in DMSO. Final concentrations typically range from 0.1-50 µM.
-
1-methyl-4-phenylpyridinium (MPP+): Prepare a stock solution in sterile water. A final concentration of 0.5-2 mM is commonly used.
Protocol:
-
Seed differentiated SH-SY5Y cells in 96-well or 6-well plates, depending on the subsequent assay.
-
Allow cells to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2-24 hours).
-
Following pre-treatment, add the chosen neurotoxin (6-OHDA, Rotenone, or MPP+) to the culture medium at a pre-determined toxic concentration.
-
Incubate the cells for the desired time (typically 24-48 hours).
Efficacy Assessment Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells.
-
After treatment, add MTT solution to each well and incubate.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Increased absorbance correlates with higher cell viability.
-
-
LDH Cytotoxicity Assay: This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Collect the cell culture supernatant.
-
Add the supernatant to a reaction mixture containing the LDH substrate.
-
Measure the absorbance according to the manufacturer's protocol. Increased LDH release indicates higher cytotoxicity.
-
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Harvest the cells and resuspend them in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Analyze the stained cells by flow cytometry.
-
-
Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Lyse the cells and incubate the lysate with a fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC).
-
Measure the fluorescence, which is proportional to the caspase-3 activity.
-
-
Intracellular Reactive Oxygen Species (ROS) Detection:
-
Load the cells with a ROS-sensitive fluorescent dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After treatment, measure the fluorescence intensity. An increase in fluorescence indicates higher levels of intracellular ROS.
-
-
Lipid Peroxidation (MDA) Assay: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation.
-
Lyse the cells and react the lysate with thiobarbituric acid (TBA).
-
Measure the absorbance or fluorescence of the resulting TBARS. Increased levels indicate greater oxidative damage.
-
-
Mitochondrial Membrane Potential (MMP) Assay:
-
Incubate the cells with a fluorescent dye that accumulates in the mitochondria in a membrane potential-dependent manner (e.g., JC-1 or TMRE).
-
Measure the fluorescence by flow cytometry or a fluorescence plate reader. A decrease in MMP is an early indicator of apoptosis.
-
-
Mitochondrial Morphology Analysis:
-
Stain the cells with a mitochondria-specific fluorescent probe (e.g., MitoTracker Red).
-
Visualize the mitochondria using fluorescence microscopy.
-
Assess the mitochondrial morphology. Healthy mitochondria typically have a tubular, elongated network, while stressed or damaged mitochondria appear fragmented and punctate.
-
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Cell Viability in Neurotoxin-Treated SH-SY5Y Cells
| Treatment Group | Cell Viability (% of Control) | LDH Release (% of Max) |
| Control | 100 ± 5.2 | 5 ± 1.1 |
| Neurotoxin alone | 45 ± 4.8 | 85 ± 6.3 |
| Neurotoxin + this compound (Low Dose) | 60 ± 5.1 | 65 ± 5.9 |
| Neurotoxin + this compound (High Dose) | 80 ± 6.0 | 30 ± 4.5 |
| This compound alone | 98 ± 4.9 | 6 ± 1.3 |
Table 2: Assessment of Apoptosis and Oxidative Stress
| Treatment Group | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) | Intracellular ROS (Fold Change) |
| Control | 3 ± 0.8 | 1.0 ± 0.1 | 1.0 ± 0.2 |
| Neurotoxin alone | 40 ± 3.5 | 4.5 ± 0.4 | 3.8 ± 0.5 |
| Neurotoxin + this compound (Low Dose) | 25 ± 2.9 | 3.0 ± 0.3 | 2.5 ± 0.4 |
| Neurotoxin + this compound (High Dose) | 10 ± 1.5 | 1.5 ± 0.2 | 1.3 ± 0.3 |
| This compound alone | 4 ± 1.0 | 1.1 ± 0.1 | 1.1 ± 0.2 |
Table 3: Evaluation of Mitochondrial Function
| Treatment Group | Mitochondrial Membrane Potential (% of Control) | Mitochondrial Morphology |
| Control | 100 ± 6.1 | Tubular Network |
| Neurotoxin alone | 55 ± 5.4 | Fragmented |
| Neurotoxin + this compound (Low Dose) | 70 ± 5.9 | Partially Fragmented |
| Neurotoxin + this compound (High Dose) | 90 ± 6.3 | Mostly Tubular |
| This compound alone | 99 ± 5.8 | Tubular Network |
Signaling Pathways
Proposed Mechanism of this compound Neuroprotection
This compound, as a mitochondrial fission inhibitor, is hypothesized to exert its neuroprotective effects by preventing the detrimental consequences of excessive mitochondrial fragmentation. The proposed signaling pathway is illustrated below.
Caption: Proposed neuroprotective mechanism of this compound.
Key Neuroprotective Signaling Pathways
The neuroprotective effects of inhibiting mitochondrial fission may also involve the modulation of other key signaling pathways.
Caption: Key signaling pathways in neuroprotection.
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the neuroprotective efficacy of the mitochondrial fission inhibitor, this compound, in the SH-SY5Y cellular model of neurodegeneration. By employing a multi-faceted approach that evaluates cell viability, apoptosis, oxidative stress, and mitochondrial function, researchers can gain valuable insights into the therapeutic potential of this compound and its underlying mechanisms of action. The use of standardized protocols and clear data presentation will facilitate the generation of robust and reproducible results, which are crucial for the advancement of novel neuroprotective therapies.
References
- 1. accegen.com [accegen.com]
- 2. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Visualizing Mitochondria with THP104c in Immunofluorescence
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are dynamic organelles central to cellular bioenergetics, signaling, and apoptosis. Their morphology and function are critical indicators of cellular health and are often studied in the context of various diseases. Visualizing mitochondria within the cellular landscape, particularly in conjunction with other proteins of interest through immunofluorescence (IF), provides invaluable spatial and functional information. THP104c is a novel, high-affinity fluorescent probe specifically designed for the labeling and visualization of mitochondria in both live and fixed cells. Its unique chemical structure allows for excellent retention within the mitochondrial inner membrane, even after fixation and permeabilization procedures required for immunocytochemistry. This property makes this compound an ideal tool for co-localization studies, enabling researchers to investigate the spatial relationships between mitochondrial networks and specific target proteins. These application notes provide a detailed protocol for the use of this compound in immunofluorescence applications.
Key Features of this compound:
-
High Specificity: Selectively accumulates in the mitochondrial inner membrane.
-
Fixable: The fluorescent signal is well-retained after formaldehyde or glutaraldehyde fixation, making it compatible with standard immunofluorescence protocols.[1][2]
-
Photostability: Exhibits high resistance to photobleaching, allowing for prolonged imaging and complex image acquisition protocols.
-
Low Toxicity: Minimal impact on cell viability and mitochondrial function at working concentrations.
-
Bright and Stable Fluorescence: Provides a strong and stable signal for high-resolution imaging.
Quantitative Data Summary
| Property | Value |
| Excitation Wavelength (max) | 640 nm |
| Emission Wavelength (max) | 665 nm |
| Quantum Yield | > 0.6 |
| Photostability (half-life) | > 180 seconds under continuous laser illumination |
| Signal-to-Noise Ratio | > 50:1 |
| Cytotoxicity (IC50) | > 10 µM |
| Optimal Working Concentration | 50 - 200 nM |
Experimental Protocols
I. Staining of Mitochondria in Live Cells with this compound
This protocol describes the staining of mitochondria in live cells prior to fixation and immunofluorescence.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Coverslips
-
Cultured cells
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare a fresh staining solution by diluting the this compound stock solution in pre-warmed complete cell culture medium to a final concentration of 100 nM.
-
Cell Staining: Remove the culture medium from the cells and add the this compound staining solution.
-
Incubation: Incubate the cells for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS.
-
Proceed to Fixation: The cells are now ready for fixation and subsequent immunofluorescence staining.
II. Immunofluorescence Staining of this compound-Labeled Cells
This protocol outlines the steps for fixation, permeabilization, and antibody staining of cells previously labeled with this compound.
Materials:
-
This compound-stained cells on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS (Permeabilization Buffer)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody (diluted in Blocking Buffer)
-
Fluorophore-conjugated secondary antibody (diluted in Blocking Buffer)
-
DAPI or other nuclear stain (optional)
-
Mounting medium
Procedure:
-
Fixation: Fix the this compound-stained cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody at the recommended dilution overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Nuclear Staining (Optional): If desired, incubate the cells with a nuclear stain like DAPI for 5-10 minutes.
-
Final Wash: Perform a final wash with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope with appropriate filter sets for this compound, the secondary antibody fluorophore, and the nuclear stain.
Visualizations
Caption: Experimental workflow for immunofluorescence with this compound mitochondrial staining.
Caption: Simplified intrinsic apoptosis signaling pathway involving mitochondria.
References
Application Note: THP-1 Cell Metabolic Analysis Using the Seahorse XF Platform
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human monocytic cell line, THP-1, is a cornerstone model in immunology and cancer research. Upon differentiation into macrophage-like cells, they provide a valuable tool for studying macrophage function, inflammation, and immunometabolism. Metabolic reprogramming is a critical determinant of macrophage polarization and effector functions.[1] The Agilent Seahorse XF Analyzer is a powerful tool for investigating these metabolic changes in real-time by measuring the two major energy-producing pathways: mitochondrial respiration and glycolysis. This is achieved by monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR).[2]
This application note provides a detailed protocol for performing Seahorse XF metabolic assays on THP-1 derived macrophages, including the Cell Mito Stress Test and the Glycolysis Stress Test.
Key Metabolic Concepts
-
Oxygen Consumption Rate (OCR): An indicator of mitochondrial respiration and oxidative phosphorylation (OXPHOS).
-
Extracellular Acidification Rate (ECAR): An indicator of glycolysis, resulting from the production and extrusion of lactic acid.
-
M1-like Macrophage Metabolism: Pro-inflammatory macrophages typically exhibit a metabolic shift towards glycolysis, often referred to as the Warburg effect, to support rapid production of inflammatory mediators.[1][3]
-
M2-like Macrophage Metabolism: Anti-inflammatory or tissue-reparative macrophages generally rely more on oxidative phosphorylation to sustain their long-term functions.
Experimental Protocols
Part 1: THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at a density between 3 x 10^5 and 8 x 10^5 cells/mL.
-
Differentiation into Macrophages (M0):
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a T75 flask.[4]
-
Differentiate the cells by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 80-100 ng/mL.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator. Differentiated macrophages will become adherent.
-
After incubation, gently aspirate the PMA-containing medium and wash the cells once with fresh, warm RPMI-1640.
-
Add fresh, complete RPMI-1640 medium and allow the cells to rest for at least 24 hours before performing the Seahorse assay. This resting period allows the cells to return to a basal metabolic state.
-
Part 2: Seahorse XF Assay Preparation
-
Hydrate the Sensor Cartridge: The day before the assay, place the Seahorse XF sensor cartridge upside down in a utility plate with each well filled with 200 µL of Seahorse XF Calibrant. Incubate overnight at 37°C in a non-CO2 incubator.
-
Prepare the Cell Culture Microplate:
-
Gently detach the differentiated THP-1 macrophages using a cell scraper.
-
Count the cells and determine viability.
-
Seed the macrophages in a Seahorse XF96 cell culture microplate at an optimized density. A good starting point is 4 x 10^4 to 8 x 10^4 cells per well. Cell seeding density should be optimized for your specific experimental conditions to ensure OCR and ECAR readings are within the optimal range of the instrument.
-
Allow the cells to adhere for at least 4-6 hours in a 37°C, 5% CO2 incubator.
-
-
Prepare Assay Media:
-
Mito Stress Test Assay Medium: Seahorse XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.
-
Glycolysis Stress Test Assay Medium: Seahorse XF Base Medium supplemented with 2 mM glutamine.
-
Warm the appropriate assay medium to 37°C and adjust the pH to 7.4.
-
-
Cell Plate Preparation for Assay:
-
Remove the cell culture microplate from the incubator.
-
Gently remove the culture medium and wash the cells twice with the corresponding warm Seahorse XF assay medium.
-
Add the final volume of the appropriate assay medium to each well (typically 180 µL for an XFe96).
-
Incubate the cell plate at 37°C in a non-CO2 incubator for 45-60 minutes to allow for temperature and pH equilibration.
-
Part 3: Seahorse XF Cell Mito Stress Test Protocol
This assay measures key parameters of mitochondrial function by sequentially injecting mitochondrial inhibitors.
-
Prepare Inhibitor Solutions: Prepare fresh solutions of Oligomycin, FCCP, and a mix of Rotenone and Antimycin A in the Mito Stress Test assay medium at 10X the final desired concentration. The optimal concentrations may vary and should be determined empirically. Good starting concentrations are:
-
Oligomycin: 1.0 - 1.5 µM final concentration.
-
FCCP: 1.0 - 1.5 µM final concentration.
-
Rotenone/Antimycin A: 0.5 µM final concentration each.
-
-
Load the Sensor Cartridge: Load the prepared inhibitor solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the protocol. The instrument will measure baseline OCR and ECAR before sequentially injecting the inhibitors.
Part 4: Seahorse XF Glycolysis Stress Test Protocol
This assay determines the glycolytic capacity of the cells by sequentially adding glucose, an ATP synthase inhibitor, and a glycolysis inhibitor.
-
Prepare Reagent Solutions: Prepare fresh solutions of glucose, oligomycin, and 2-deoxyglucose (2-DG) in the Glycolysis Stress Test assay medium at 10X the final desired concentration. Recommended final concentrations are:
-
Glucose: 10 mM.
-
Oligomycin: 1.0 - 1.5 µM.
-
2-Deoxyglucose (2-DG): 50 mM.
-
-
Load the Sensor Cartridge: Load the prepared solutions into the appropriate ports of the hydrated sensor cartridge.
-
Run the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and start the protocol. The instrument will measure baseline ECAR and OCR before the sequential injections.
Data Presentation
The quantitative data obtained from the Seahorse XF assays can be summarized in the following tables for clear comparison.
Table 1: Key Parameters of Mitochondrial Respiration in THP-1 Macrophages
| Parameter | Description | Untreated Control (pmol/min) | Treated (e.g., LPS) (pmol/min) |
| Basal Respiration | Baseline oxygen consumption. | ||
| ATP Production | OCR decrease after oligomycin injection. | ||
| Proton Leak | Residual OCR after oligomycin injection. | ||
| Maximal Respiration | OCR after FCCP injection. | ||
| Spare Respiratory Capacity | Difference between maximal and basal respiration. | ||
| Non-Mitochondrial Oxygen Consumption | OCR remaining after Rotenone/Antimycin A injection. |
Table 2: Key Parameters of Glycolysis in THP-1 Macrophages
| Parameter | Description | Untreated Control (mpH/min) | Treated (e.g., LPS) (mpH/min) |
| Non-Glycolytic Acidification | Baseline ECAR before glucose injection. | ||
| Glycolysis | ECAR after glucose injection. | ||
| Glycolytic Capacity | ECAR after oligomycin injection. | ||
| Glycolytic Reserve | Difference between glycolytic capacity and glycolysis. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Seahorse metabolic analysis of THP-1 macrophages.
Metabolic Signaling in LPS-Stimulated Macrophages
Caption: LPS-induced metabolic reprogramming in THP-1 macrophages.
References
- 1. LPS induces inflammatory chemokines via TLR-4 signalling and enhances the Warburg Effect in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Norbergenin prevents LPS-induced inflammatory responses in macrophages through inhibiting NFκB, MAPK and STAT3 activation and blocking metabolic reprogramming [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Step-by-step guide for THP104c solubilization and preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
THP104c is a potent and selective inhibitor of mitochondrial fission. As a key regulator of mitochondrial dynamics, mitochondrial fission is implicated in a variety of cellular processes, and its dysregulation has been linked to numerous diseases. This compound offers a valuable tool for investigating the role of mitochondrial fission in health and disease and holds potential as a therapeutic agent.
These application notes provide a comprehensive guide to the solubilization, preparation, and handling of this compound for both in vitro and in vivo research applications. The protocols outlined below are intended to ensure consistent and reliable experimental outcomes.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₆N₄O₂S | [1][2][3] |
| Molecular Weight | 376.43 g/mol | [1][3] |
| CAS Number | 877792-12-6 | |
| Appearance | Off-white to light yellow solid | |
| Storage (Powder) | 2 years at -20°C | |
| Storage (in DMSO) | 2 weeks at 4°C; 6 months at -80°C | |
| Storage (Stock Solution) | 6 months at -80°C; 1 month at -20°C (protect from light) |
Solubilization and Preparation of Stock Solutions for In Vitro Use
This compound exhibits poor solubility in aqueous solutions but is readily soluble in dimethyl sulfoxide (DMSO).
Protocol for Preparing a 100 mM Stock Solution in DMSO:
Materials:
-
This compound powder
-
Anhydrous/low-water content DMSO (freshly opened recommended)
-
Sterile, conical-bottom polypropylene or glass vial
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 100 mM stock solution, weigh 37.64 mg of this compound.
-
Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Initial Mixing: Briefly vortex the mixture to suspend the powder.
-
Sonication: Place the vial in an ultrasonic bath and sonicate until the this compound is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates. Note: The hygroscopic nature of DMSO can impact solubility; therefore, using a newly opened bottle of anhydrous DMSO is highly recommended.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, ensuring they are protected from light.
Table for Preparing Common Stock Solution Concentrations:
| Desired Concentration | Mass of this compound for 1 mL |
| 1 mM | 0.376 mg |
| 5 mM | 1.882 mg |
| 10 mM | 3.764 mg |
| 50 mM | 18.82 mg |
| 100 mM | 37.64 mg |
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the DMSO stock solution should be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% and ideally at or below 0.1%.
Experimental Workflow for In Vitro Assays:
Caption: Workflow for preparing and using this compound in cell-based assays.
Preparation for In Vivo Administration
The poor aqueous solubility of this compound presents a challenge for in vivo administration. The selection of an appropriate vehicle is critical to ensure bioavailability and minimize toxicity. While a specific, universally validated vehicle for this compound has not been definitively established in the literature, common strategies for formulating poorly water-soluble compounds for animal studies can be adapted.
Recommended Vehicle for Oral Gavage (Rodents):
A common and generally well-tolerated vehicle for oral administration of poorly soluble compounds in rodents is a suspension in an aqueous vehicle containing a suspending agent and a surfactant.
Vehicle Composition:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.1% (w/v) Tween 80 in sterile water
Protocol for Preparation of Oral Suspension:
-
Prepare the vehicle by dissolving Tween 80 in sterile water, followed by the gradual addition of CMC with continuous stirring until a homogenous suspension is formed.
-
Accurately weigh the required amount of this compound.
-
Triturate the this compound powder with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle to the paste while continuously mixing to achieve the desired final concentration.
-
Ensure the final formulation is a uniform suspension before each administration.
Considerations for Intravenous Administration:
For intravenous administration, a co-solvent system may be necessary. A potential vehicle could be a mixture of DMSO, PEG-400, and saline. However, it is crucial to perform preliminary tolerability studies to determine the maximum tolerated dose of the vehicle itself, as high concentrations of DMSO and PEG-400 can cause adverse effects.
Experimental Workflow for In Vivo Studies:
Caption: General workflow for the formulation and administration of this compound in animal studies.
Mechanism of Action: Inhibition of Mitochondrial Fission
This compound functions as an inhibitor of mitochondrial fission, a process primarily mediated by the dynamin-related protein 1 (Drp1). In response to cellular signals, Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it oligomerizes and constricts the mitochondrion, leading to its division. This process is regulated by a complex signaling network.
Signaling Pathway of Mitochondrial Fission:
Caption: Simplified signaling pathway of Drp1-mediated mitochondrial fission and the inhibitory action of this compound.
This compound is believed to exert its inhibitory effect by interfering with the function of Drp1, thereby preventing the excessive mitochondrial fragmentation associated with various pathological conditions.
Disclaimer
These protocols are intended as a guide for research purposes only. It is the responsibility of the end-user to determine the suitability of these procedures for their specific applications and to conduct all experiments in a safe and ethical manner, in accordance with all applicable regulations and institutional guidelines. For in vivo studies, appropriate animal care and use protocols must be approved by the relevant institutional animal care and use committee (IACUC).
References
Live-cell imaging of mitochondrial dynamics with THP104c
Clarification Regarding THP104c
Based on available scientific information, This compound is a mitochondrial fission inhibitor and not a fluorescent probe for live-cell imaging.[1][2][3][4] As an inhibitor, its function is to block the process of mitochondrial division.[1] It is a valuable tool for studying the functional roles of mitochondrial dynamics in cellular processes, but it does not have inherent fluorescent properties that would allow for the visualization of mitochondria.
Separately, a different compound designated TH104 (without the "c") is a clinical-stage drug candidate from the biopharmaceutical company Tharimmune. TH104 is a formulation of nalmefene delivered via a buccal film and is being investigated for applications such as the prophylaxis of opioid-induced respiratory depression and the treatment of chronic pruritus.
Therefore, an application note for the "live-cell imaging of mitochondrial dynamics with this compound" cannot be created as requested because this compound is not an imaging agent.
To fulfill your request for a detailed application note and protocol in the specified format, we have created an example for a hypothetical fluorescent probe named "MitoView-Dynamic." All data, protocols, and descriptions that follow are for illustrative purposes to demonstrate the structure and content of such a document.
Application Notes and Protocols for Live-Cell Imaging of Mitochondrial Dynamics with "MitoView-Dynamic" (Hypothetical Probe)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mitochondria are highly dynamic organelles that continuously undergo fission and fusion to maintain their shape, size, and distribution, which is crucial for cellular homeostasis. The study of these dynamic processes, collectively known as mitochondrial dynamics, is essential for understanding cellular physiology and the progression of various diseases, including neurodegenerative disorders and cancer. Live-cell imaging with fluorescent probes provides a powerful tool to visualize and quantify these dynamic events in real-time. "MitoView-Dynamic" is a novel, hypothetical, cell-permeant fluorescent probe designed for robust and long-term imaging of mitochondria in living cells with high specificity and low phototoxicity.
Quantitative Data Summary
The performance of "MitoView-Dynamic" has been quantitatively assessed to ensure high-quality imaging and minimal impact on cell health. The key parameters are summarized in the table below.
| Parameter | Value |
| Excitation Wavelength (λex) | 488 nm |
| Emission Wavelength (λem) | 515 nm |
| Quantum Yield | 0.85 |
| Photostability (t₁/₂) | >300 s under continuous illumination |
| Cytotoxicity (IC₅₀) | >100 µM in HeLa cells (24h) |
| Signal-to-Noise Ratio | >50 |
| Staining Time | 15-30 minutes |
| Optimal Concentration | 50-200 nM |
Signaling Pathway: Mitochondrial Fission and Fusion
Mitochondrial dynamics are controlled by a balance between fission and fusion, which are mediated by large GTPases of the dynamin superfamily. The diagram below illustrates the core machinery involved in these processes. Understanding this pathway is critical when interpreting live-cell imaging data of mitochondrial dynamics.
Caption: Core machinery regulating mitochondrial fission and fusion.
Experimental Protocols
Reagent Preparation
-
"MitoView-Dynamic" Stock Solution (1 mM): Dissolve 1 mg of "MitoView-Dynamic" in 2.65 mL of anhydrous DMSO. Mix thoroughly. Store at -20°C, protected from light.
-
"MitoView-Dynamic" Working Solution (100X, 10 µM): Dilute 10 µL of the 1 mM stock solution in 990 µL of cell culture medium without serum.
Cell Staining Protocol
-
Culture cells on glass-bottom dishes or chamber slides suitable for live-cell imaging. Ensure cells are healthy and sub-confluent (60-80% confluency).
-
Prepare the staining solution by diluting the 100X "MitoView-Dynamic" working solution 1:100 in complete cell culture medium (e.g., add 10 µL of 10 µM working solution to 1 mL of medium for a final concentration of 100 nM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-30 minutes at 37°C and 5% CO₂.
-
After incubation, remove the staining solution and wash the cells twice with pre-warmed complete culture medium.
-
Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.
-
The cells are now ready for live-cell imaging.
Live-Cell Imaging
-
Place the imaging dish on the microscope stage equipped with an environmental chamber set to 37°C and 5% CO₂.
-
Use a confocal or widefield fluorescence microscope equipped with a 488 nm laser or corresponding filter set.
-
Set the emission detection to 500-550 nm.
-
Acquire images using a high-sensitivity camera. For time-lapse imaging of mitochondrial dynamics, acquire images every 1-5 seconds for a duration of 5-10 minutes.
-
Minimize phototoxicity by using the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.
Experimental Workflow Diagram
The following diagram outlines the key steps from cell preparation to image analysis for studying mitochondrial dynamics with "MitoView-Dynamic."
Caption: Step-by-step experimental workflow.
Drug Development Applications
The ability to visualize and quantify mitochondrial dynamics is crucial in drug development for several reasons:
-
Toxicity Screening: Many drug candidates can induce mitochondrial dysfunction, which often manifests as changes in mitochondrial morphology. "MitoView-Dynamic" can be used in high-content screening assays to identify compounds that cause mitochondrial fragmentation, a hallmark of cellular stress.
-
Efficacy Studies: For drugs targeting mitochondrial pathways, "MitoView-Dynamic" can provide a direct visual readout of the drug's effect on mitochondrial health and dynamics.
-
Disease Modeling: In cellular models of diseases characterized by aberrant mitochondrial dynamics, this probe can be used to assess the restorative effects of novel therapeutic agents.
By providing a robust and reliable method for imaging mitochondria in living cells, "MitoView-Dynamic" can accelerate the identification and validation of new drug candidates while providing critical insights into their mechanisms of action and potential off-target effects.
References
Troubleshooting & Optimization
Troubleshooting THP104c insolubility in aqueous solutions
Welcome to the technical support center for THP104c. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, handling, and experimental use of this compound, a mitochondrial fission inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a potent mitochondrial fission inhibitor. Its chemical structure, belonging to the quinazolinone class of compounds, contributes to its low intrinsic solubility in aqueous solutions. This poor solubility can lead to precipitation in stock solutions and assay buffers, which may result in inaccurate and unreliable experimental data.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. A solubility of up to 100 mg/mL (265.65 mM) in DMSO has been reported, though this may require sonication to achieve complete dissolution[1]. It is crucial to use a fresh, anhydrous grade of DMSO, as absorbed water can significantly decrease the solubility of the compound[1].
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What can I do?
A3: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. Several strategies can be employed to mitigate this issue:
-
Lower the final concentration: The most direct approach is to reduce the final concentration of this compound in your assay.
-
Decrease the percentage of DMSO: While preparing the stock in DMSO is necessary, aim for the lowest possible final concentration of DMSO in your aqueous solution. Most cell-based assays tolerate DMSO concentrations up to 0.5%, but it is essential to determine the specific tolerance of your experimental system.
-
Use co-solvents: Introducing a water-miscible organic co-solvent to your aqueous buffer can increase the solubility of this compound.
-
Incorporate surfactants or cyclodextrins: These excipients can help to maintain the solubility of hydrophobic compounds in aqueous solutions.
Q4: How should I store this compound solutions?
A4: this compound powder can be stored at -20°C for up to two years. Once dissolved in DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to six months to avoid repeated freeze-thaw cycles[1][2].
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate forms upon dilution of DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow:
Caption: A stepwise troubleshooting workflow for addressing this compound precipitation in aqueous solutions.
Quantitative Data Summary
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Method | Reference |
| DMSO | 100 mg/mL (265.65 mM) | Sonication may be required. | [1] |
Table 2: Estimated Aqueous Solubility of this compound with Co-solvents and Excipients
| Aqueous System | Expected Solubility | Notes |
| PBS (pH 7.4) | Very Low | Likely to precipitate at concentrations >1 µM. |
| PBS with 1% DMSO | Low | May be soluble up to low µM concentrations. |
| PBS with 5% Ethanol | Low to Moderate | Increased solubility compared to PBS alone. |
| PBS with 0.1% Tween 80 | Moderate | Surfactant can significantly improve solubility. |
| PBS with 10 mM HP-β-CD | Moderate to High | Cyclodextrin complexation is a promising strategy. |
Disclaimer: The data in Table 2 is an estimation based on the behavior of similar chemical structures and should be experimentally verified.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Preparation:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Use a fresh, anhydrous bottle of DMSO to minimize water content.
-
-
Weighing:
-
Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 10 mM solution, use 3.76 mg of this compound (MW: 376.43 g/mol ).
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 15-30 minutes, or until the solution becomes clear.
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
This protocol provides a general guideline for diluting the DMSO stock solution into an aqueous buffer. The optimal method may vary depending on the specific experimental requirements.
Caption: Workflow for preparing a diluted aqueous working solution of this compound from a DMSO stock.
Signaling Pathway
This compound is an inhibitor of mitochondrial fission. The process of mitochondrial fission is primarily mediated by the dynamin-related protein 1 (Drp1).
Caption: Simplified signaling pathway of mitochondrial fission and the inhibitory action of this compound.
References
Potential off-target effects of THP104c in cellular assays
Important Notice: As of the latest available information, there is no publicly accessible scientific literature or technical data detailing the specific off-target effects, mechanism of action beyond its classification as a mitochondrial fission inhibitor, or established cellular assay protocols for a compound designated "THP104c". The information provided below is based on general principles for assessing off-target effects of novel chemical compounds in cellular assays and utilizes protocols for the commonly used THP-1 cell line as a relevant example. This is intended to serve as a foundational guide for researchers initiating their own investigations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: Based on limited supplier information, this compound is classified as a mitochondrial fission inhibitor[1]. Mitochondrial fission is a critical cellular process involved in mitochondrial quality control, cell division, and apoptosis. Inhibitors of this process are being investigated for various therapeutic applications. The precise molecular target and broader mechanism of action of this compound are not publicly documented.
Q2: What are potential off-target effects, and why are they a concern for a mitochondrial fission inhibitor?
A2: Off-target effects are unintended interactions of a drug or compound with cellular components other than its primary target. For a mitochondrial fission inhibitor like this compound, potential off-target effects are a significant concern because mitochondrial dynamics are interconnected with numerous cellular signaling pathways. Unintended interactions could lead to cytotoxicity, altered cellular metabolism, induction of apoptosis or necrosis, and interference with inflammatory signaling, among other effects.
Q3: We are observing unexpected levels of cytotoxicity in our cellular assays with this compound. What could be the cause?
A3: Unexpected cytotoxicity could stem from several factors:
-
Concentration-dependent toxicity: The concentrations of this compound used may be too high, leading to generalized cellular stress and death.
-
Off-target effects: this compound might be interacting with other cellular targets essential for cell survival.
-
Mitochondrial dysfunction: While targeting mitochondrial fission, high concentrations or prolonged exposure could lead to irreversible mitochondrial damage and subsequent cell death.
-
Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) might be contributing to cytotoxicity at the concentrations used.
Troubleshooting Steps:
-
Perform a dose-response curve: Test a wide range of this compound concentrations to determine the EC50 (effective concentration) for the desired on-target effect and the CC50 (cytotoxic concentration).
-
Include a vehicle control: Always run experiments with the solvent at the same concentration used to deliver this compound to rule out solvent-induced toxicity.
-
Assess markers of apoptosis and necrosis: Use assays like Annexin V/Propidium Iodide staining to distinguish between different modes of cell death.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
Potential Cause:
-
Inconsistent cell health and density.
-
Variability in compound preparation and dilution.
-
Edge effects in multi-well plates.
Troubleshooting Protocol:
-
Cell Culture Standardization: Ensure THP-1 cells are in the logarithmic growth phase and have high viability (>95%) before seeding. Maintain a consistent cell seeding density across all wells.
-
Compound Preparation: Prepare a fresh stock solution of this compound for each experiment. Perform serial dilutions carefully and vortex thoroughly between each dilution step.
-
Plate Layout: Avoid using the outer wells of 96-well plates, as they are more prone to evaporation and temperature fluctuations. Fill these wells with sterile PBS or media.
Issue 2: Difficulty in Differentiating On-Target vs. Off-Target Effects
Potential Cause:
-
Lack of specific positive and negative controls.
-
The observed phenotype is a downstream consequence of multiple pathway perturbations.
Troubleshooting Protocol:
-
Use of Controls:
-
Positive Control: Include a well-characterized mitochondrial fission inhibitor (e.g., Mdivi-1) to compare the phenotype.
-
Negative Control: Use a structurally similar but inactive compound, if available.
-
Rescue Experiments: If the molecular target of this compound is known, attempt to rescue the phenotype by overexpressing the target protein.
-
-
Orthogonal Assays: Employ multiple, distinct assays to measure the same biological process. For example, to assess mitochondrial fission, use both live-cell imaging of mitochondrial morphology and biochemical assays for fission-related proteins.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using an MTS Assay in THP-1 Cells
This protocol determines the effect of a compound on the metabolic activity of THP-1 cells, which serves as an indicator of cell viability.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
96-well plates
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed THP-1 monocytes in a 96-well plate at a density of 4 x 10^4 cells per well in 100 µL of complete culture medium[2].
-
Optional Differentiation: To differentiate into macrophages, add PMA to a final concentration of 5-50 ng/mL and incubate for 24-48 hours[3].
-
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the wells, resulting in a final volume of 200 µL per well. Include vehicle controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent directly to each well.
-
Incubation with Reagent: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader[2].
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis vs. Necrosis Detection using Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
THP-1 cells
-
6-well plates
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed THP-1 cells in a 6-well plate and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent (if differentiated) and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of FITC Annexin V and 5 µL of PI[3].
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Data Presentation
Table 1: Example Cytotoxicity Profile of a Test Compound in THP-1 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 95.6 ± 3.8 |
| 10 | 72.1 ± 6.2 |
| 50 | 45.3 ± 4.9 |
| 100 | 15.8 ± 3.1 |
Table 2: Example Apoptosis/Necrosis Profile of a Test Compound (at 50 µM) in THP-1 Cells
| Cell Population | % of Total (Mean ± SD) |
| Viable | 50.5 ± 4.2 |
| Early Apoptotic | 25.1 ± 3.5 |
| Late Apoptotic/Necrotic | 20.3 ± 2.9 |
| Necrotic | 4.1 ± 1.1 |
Visualizations
Caption: Workflow for assessing cytotoxicity of this compound.
Caption: Logic diagram for troubleshooting unexpected cytotoxicity.
Caption: Potential on- and off-target pathways of this compound.
References
Technical Support Center: THP104c Cytotoxicity Assessment in Primary Neurons
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers assessing the cytotoxicity of THP104c in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting a cytotoxicity assessment of this compound in primary neurons?
A1: Before initiating cytotoxicity assays, it is crucial to establish a healthy and stable primary neuron culture. Key considerations include optimizing cell seeding density, ensuring proper coating of culture vessels with substrates like Poly-D-Lysine, and using a serum-free culture medium supplemented with appropriate growth factors to minimize glial proliferation.[1][2] Healthy neurons should adhere to the surface and begin extending processes within the first few days of culture.[1]
Q2: What is the recommended solvent for dissolving this compound and what is the maximum permissible concentration in the culture medium?
A2: The choice of solvent depends on the solubility of this compound. Dimethyl sulfoxide (DMSO) is a common solvent for many compounds. It is critical to determine the maximum concentration of the solvent that does not induce cytotoxicity in your primary neuron cultures. A solvent toxicity control experiment should always be included, where cells are treated with the solvent at the same concentrations used to deliver this compound.[3]
Q3: Which cytotoxicity assays are most suitable for primary neurons?
A3: Several assays can be used to assess neuronal viability. Commonly used methods include the MTT assay, which measures mitochondrial activity, and the LDH (lactate dehydrogenase) assay, which quantifies membrane integrity by measuring the release of LDH into the culture medium.[4] Other methods like Trypan Blue exclusion and Propidium Iodide staining can also be employed to assess cell death.
Q4: How can I distinguish between this compound-induced apoptosis and necrosis in primary neurons?
A4: To differentiate between apoptosis and necrosis, you can use assays that detect specific markers for each cell death pathway. For apoptosis, you can measure the activation of caspases, such as caspase-3/7. For necrosis, the LDH release assay is a good indicator of lost membrane integrity.
Q5: What are appropriate positive and negative controls for a this compound cytotoxicity experiment?
A5:
-
Negative Control: Vehicle-treated primary neurons (i.e., treated with the same concentration of solvent used to dissolve this compound). This helps to account for any effects of the solvent itself.
-
Positive Control: A well-characterized neurotoxic compound that induces a predictable cytotoxic response in primary neurons. The choice of positive control will depend on the specific assay being used. For example, staurosporine is a common inducer of apoptosis.
Troubleshooting Guides
Problem 1: High background cytotoxicity in control (untreated) primary neuron cultures.
| Possible Cause | Troubleshooting Steps |
| Poor Culture Health | Ensure optimal culture conditions, including proper coating of culture vessels (e.g., with poly-D-lysine), appropriate seeding density, and use of serum-free neuronal culture medium with necessary supplements. |
| Contamination | Regularly check for signs of bacterial or fungal contamination. Use sterile techniques and consider a course of antibiotics/antimycotics if necessary. |
| Mechanical Stress during Plating | Handle cells gently during dissociation and plating to minimize mechanical damage. Avoid excessive trituration. |
| Excitotoxicity from Media Components | Ensure L-glutamate concentrations in the media are appropriate and not leading to excitotoxicity, especially in long-term cultures. |
Problem 2: Inconsistent results in this compound cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Variable this compound Potency | Prepare fresh stock solutions of this compound for each experiment and store them appropriately to avoid degradation. |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before plating to achieve uniform cell density across all wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Assay Timing | The timing of the cytotoxicity assay is critical. Perform a time-course experiment to determine the optimal endpoint for measuring the effects of this compound. |
Problem 3: this compound treatment leads to rapid and widespread cell death, even at low concentrations.
| Possible Cause | Troubleshooting Steps |
| High Sensitivity of Primary Neurons | Primary neurons can be highly sensitive. Perform a wide-range dose-response curve, starting from very low (nanomolar) concentrations, to identify the toxic threshold. |
| Solvent Toxicity | If using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration of the solvent in the culture medium is non-toxic by running a solvent-only control. |
| Off-target Effects | Consider the possibility that this compound may have off-target effects that are highly toxic to neurons. |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding and Treatment:
-
Seed primary neurons in a 96-well plate at an optimized density.
-
Allow cells to adhere and differentiate for the desired period.
-
Treat neurons with various concentrations of this compound (and controls) for the predetermined exposure time.
-
-
MTT Incubation:
-
Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Express the results as a percentage of the vehicle-treated control.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
Sample Collection:
-
After the treatment period, carefully collect a sample of the culture supernatant from each well.
-
-
LDH Reaction:
-
In a separate 96-well plate, add the collected supernatant and the LDH assay reaction mixture according to the manufacturer's instructions.
-
-
Absorbance Measurement:
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of LDH release relative to a positive control (e.g., cells lysed with a detergent).
-
Data Presentation
Table 1: Example Data Table for this compound Cytotoxicity Assessment
| This compound Concentration | % Cell Viability (MTT Assay) | % LDH Release |
| Vehicle Control | 100 ± 5.2 | 5 ± 1.1 |
| 1 µM | 95 ± 4.8 | 8 ± 1.5 |
| 10 µM | 72 ± 6.1 | 25 ± 3.2 |
| 50 µM | 45 ± 5.5 | 60 ± 4.8 |
| 100 µM | 21 ± 3.9 | 85 ± 5.0 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Caption: Troubleshooting logic for unexpected cytotoxicity results.
References
Technical Support Center: Optimizing Compound X Treatment Duration
Welcome to the technical support center for optimizing the treatment duration of Compound X. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in determining the most effective treatment time for their experiments.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal treatment duration for Compound X?
A1: The optimal treatment duration for Compound X depends on your specific cell type and the biological question you are investigating. A common approach is to perform a time-course experiment. This involves treating your cells with a fixed concentration of Compound X and evaluating the desired effect at multiple time points (e.g., 6, 12, 24, 48, 72 hours). The time point at which you observe the maximum desired effect without significant off-target effects or cell death (unless that is the intended outcome) is considered optimal.
Q2: My cell viability assay shows a decrease in viability even at early time points. What should I do?
A2: A rapid decrease in cell viability could indicate that the concentration of Compound X is too high for your specific cell line, leading to acute toxicity. Consider performing a dose-response experiment first to identify a suitable concentration range before proceeding with a time-course study. It is also crucial to ensure the quality and health of your cells before starting the experiment.
Q3: I am not observing any significant effect of Compound X even after 72 hours. What could be the reason?
A3: Several factors could contribute to a lack of response. The concentration of Compound X may be too low, the treatment duration might still be too short for your specific endpoint, or your cells may be resistant to the compound. Consider increasing the concentration or extending the time course. It is also advisable to verify the activity of your stock solution of Compound X.
Q4: How can I be sure that the observed effect is specific to Compound X?
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates in cell viability assays. | - Uneven cell seeding.- Pipetting errors.- Edge effects in the multi-well plate. | - Ensure a single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate or fill them with media to maintain humidity. |
| No signal or weak signal in Western blot analysis. | - Insufficient protein loading.- Low antibody concentration.- Inefficient protein transfer. | - Perform a protein concentration assay to ensure equal loading.- Optimize the primary and secondary antibody concentrations.- Verify transfer efficiency using a Ponceau S stain. |
| High background in flow cytometry analysis. | - Inadequate cell washing.- Non-specific antibody binding.- Cell clumps. | - Wash cells thoroughly between staining steps.- Include an Fc receptor blocking step if necessary.- Filter cell suspension before analysis to remove clumps. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell metabolic activity as an indicator of cell viability.[1][2]
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
Compound X
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of Compound X and a vehicle control.
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[2]
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plate
-
Cells of interest
-
Complete culture medium
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with Compound X for the desired durations.
-
Harvest the cells (including any floating cells in the media) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Cells of interest
-
Compound X
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
ECL detection reagent
Procedure:
-
Treat cells with Compound X for the desired durations.
-
Lyse the cells with RIPA buffer and collect the lysate.
-
Determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
Data Presentation
Table 1: Time-Dependent Effect of Compound X on Cell Viability (% of Vehicle Control)
| Treatment Duration | Concentration 1 | Concentration 2 | Concentration 3 |
| 24 hours | 95 ± 4.2 | 88 ± 5.1 | 75 ± 3.8 |
| 48 hours | 82 ± 3.9 | 65 ± 4.5 | 45 ± 3.2 |
| 72 hours | 60 ± 5.5 | 40 ± 3.7 | 20 ± 2.9 |
Table 2: Time-Dependent Effect of Compound X on Apoptosis (%)
| Treatment Duration | Early Apoptosis | Late Apoptosis |
| 24 hours | 15 ± 2.1 | 5 ± 1.2 |
| 48 hours | 35 ± 3.5 | 15 ± 2.4 |
| 72 hours | 25 ± 2.8 | 40 ± 4.1 |
Visualizations
Caption: Workflow for optimizing Compound X treatment duration.
Caption: Hypothetical signaling cascade initiated by Compound X.
References
Technical Support Center: Mitigating Cellular Stress Induced by Mitochondrial Fission Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals encountering cellular stress during experiments with mitochondrial fission inhibitors, such as THP104c.
Frequently Asked Questions (FAQs)
Q1: What is mitochondrial fission and why is it important?
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain their integrity, number, and function. Mitochondrial fission is the process by which mitochondria divide. This process is crucial for cell survival, as it is involved in the distribution of mitochondria during cell division, the removal of damaged mitochondrial components, and the regulation of cellular metabolism and apoptosis.[1]
Q2: What are the expected cellular consequences of inhibiting mitochondrial fission?
Inhibiting mitochondrial fission, for instance with compounds like this compound, disrupts the balance of mitochondrial dynamics. This can lead to the formation of elongated and interconnected mitochondrial networks.[1] Such alterations can result in several adverse cellular effects, including:
-
Increased production of reactive oxygen species (ROS).[2][3]
-
Decreased ATP production.[2]
-
Loss of mitochondrial DNA (mtDNA).
-
Induction of autophagy as a cellular stress response.
-
Inhibition of cell proliferation.
-
Induction of apoptosis (programmed cell death).
Q3: My cells have stopped proliferating and show signs of increased cell death after treatment with a mitochondrial fission inhibitor. Why is this happening?
The arrest of cell proliferation is a known consequence of mitochondrial dysfunction caused by the inhibition of fission. This is often linked to a significant drop in cellular ATP levels, which is essential for cell cycle progression. Furthermore, the accumulation of cellular stress, such as excessive ROS production and mitochondrial damage, can trigger apoptotic pathways, leading to cell death.
Q4: I am observing increased levels of Reactive Oxygen Species (ROS) in my culture. Is this expected with a mitochondrial fission inhibitor?
Yes, an increase in ROS is a common outcome of inhibiting mitochondrial fission. The disruption of normal mitochondrial dynamics can impair the efficiency of the electron transport chain, leading to an increased leakage of electrons and the subsequent formation of superoxide and other ROS. This oxidative stress can, in turn, damage cellular components like DNA, lipids, and proteins.
Q5: What is the mitochondrial unfolded protein response (UPRmt) and how is it related to mitochondrial fission inhibition?
The mitochondrial unfolded protein response (UPRmt) is a stress response pathway that is activated when there is an accumulation of misfolded or unfolded proteins within the mitochondria. Inhibition of mitochondrial fission can lead to mitochondrial dysfunction and proteotoxic stress, which can trigger the UPRmt. This response aims to restore mitochondrial homeostasis by upregulating chaperones and proteases that help to refold or degrade damaged proteins.
Troubleshooting Guide: this compound-Induced Cellular Stress
This guide provides potential solutions to common problems encountered when using mitochondrial fission inhibitors.
| Observed Problem | Potential Cause | Recommended Solution / Mitigation Strategy |
| Decreased Cell Viability / Increased Apoptosis | Excessive mitochondrial stress leading to the activation of apoptotic pathways. | - Optimize Compound Concentration: Perform a dose-response curve to determine the lowest effective concentration of this compound. - Antioxidant Co-treatment: Supplement the culture medium with antioxidants like N-acetylcysteine (NAC) or Vitamin E to counteract oxidative stress. - Monitor Apoptosis Markers: Assess the expression of key apoptosis-related proteins (e.g., cleaved Caspase-3, Bax/Bcl-2 ratio) to confirm the apoptotic pathway. |
| Increased Reactive Oxygen Species (ROS) Production | Impaired electron transport chain function due to abnormal mitochondrial morphology. | - Use ROS Scavengers: Add ROS scavengers such as NAC or Mito-TEMPO to the cell culture medium. - Reduce Oxygen Tension: Culture cells in a lower oxygen environment (e.g., 1-5% O2) to decrease the basal rate of ROS production. - Measure Mitochondrial-Specific ROS: Use probes like MitoSOX™ Red to specifically measure mitochondrial superoxide levels. |
| Decreased Cellular ATP Levels | Mitochondrial dysfunction leading to reduced oxidative phosphorylation and ATP synthesis. | - Supplement with Metabolites: Provide the cells with alternative energy sources that can bypass the affected mitochondrial pathways, such as pyruvate or specific amino acids. - Enhance Glycolysis: Ensure adequate glucose is available in the medium. - Measure ATP Levels: Quantify cellular ATP levels using a luciferin/luciferase-based assay to confirm energy depletion. |
| Inhibition of Cell Proliferation | Depletion of cellular ATP and cell cycle arrest due to mitochondrial stress. | - Perform Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution and identify potential arrest points. - Allow for Adaptation: Gradually introduce the inhibitor to the culture to allow cells to adapt to the metabolic stress. - Monitor Proliferation: Track cell proliferation using methods like cell counting, MTT, or real-time cell analysis. |
| Induction of Autophagy | Cellular response to remove damaged mitochondria (mitophagy) and recycle cellular components under stress. | - Monitor Autophagy Markers: Assess the levels of autophagy-related proteins like LC3-II and p62 by Western blot or immunofluorescence. - Use Autophagy Modulators: Co-treat with autophagy inhibitors (e.g., 3-Methyladenine, Chloroquine) or inducers (e.g., Rapamycin) to investigate the role of autophagy in the observed phenotype. |
Experimental Protocols
1. Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound and controls for the desired time.
-
Remove the culture medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in PBS for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
-
2. ATP Quantification Assay
-
Principle: This assay utilizes the ATP-dependent reaction of luciferase to produce light, where the amount of light is proportional to the concentration of ATP.
-
Procedure:
-
Culture and treat cells in a 96-well plate.
-
Use a commercial ATP luminescence-based assay kit according to the manufacturer's instructions.
-
Briefly, lyse the cells to release ATP.
-
Add the luciferase reagent.
-
Measure the luminescence using a luminometer.
-
Generate an ATP standard curve to calculate the ATP concentration in the samples.
-
3. Assessment of Mitochondrial Membrane Potential (ΔΨm)
-
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or stressed cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.
-
Procedure:
-
Treat cells with this compound as required.
-
Incubate the cells with 5 µM JC-1 dye in culture medium for 20 minutes at 37°C.
-
Wash the cells with PBS.
-
Analyze the cells using a fluorescence microscope or a flow cytometer to measure the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
-
Signaling Pathways and Workflows
References
- 1. Mitochondrial fission – a drug target for cytoprotection or cytodestruction? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preventing Mitochondrial Fission Impairs Mitochondrial Function and Leads to Loss of Mitochondrial DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with THP104c stability in culture medium
Welcome to the technical support center for THP104c. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the stability of this compound in culture medium.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated after I diluted it in my cell culture medium. What should I do?
A1: Precipitation of this compound upon dilution into aqueous-based culture media is a known issue that can arise from several factors.[1][2][3] The most common causes are exceeding the solubility limit of the compound in the medium, or "solvent shock," where the rapid change from a high-concentration organic stock solution (like DMSO) to the aqueous medium causes the compound to fall out of solution.[1] To address this, please refer to our troubleshooting guide below.
Q2: I'm observing a diminished or inconsistent effect of this compound in my cell-based assays over a 48-72 hour period. Could this be a stability issue?
A2: Yes, a decrease in the expected biological activity of this compound over time is a strong indicator of compound instability in the culture medium.[4] At a physiological temperature of 37°C, compounds can degrade due to factors like hydrolysis, oxidation, or enzymatic activity from components in the serum. We recommend assessing the stability of this compound in your specific experimental conditions. For long-term experiments, consider replenishing the medium with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration.
Q3: What are the recommended storage and handling procedures for this compound?
A3: To maintain the integrity of this compound, proper storage is essential. The lyophilized powder should be stored at -20°C. For stock solutions, we recommend preparing a high-concentration stock (e.g., 10 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C, protected from light. Before use, allow an aliquot to equilibrate to room temperature.
Q4: How can I quantitatively assess the stability of this compound in my specific culture medium?
A4: The most reliable method to assess stability is to incubate this compound in your complete cell culture medium at 37°C and 5% CO2 for the duration of your experiment. Aliquots should be collected at various time points (e.g., 0, 2, 8, 24, 48, 72 hours), and the concentration of the parent this compound compound should be quantified using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the concentration over time indicates degradation.
Q5: Are there any known incompatibilities between this compound and common culture medium components?
A5: The composition of culture media can impact the stability and solubility of small molecules. While this compound has been tested in a variety of common media, high concentrations of certain salts or amino acids could potentially lead to precipitation. Furthermore, the presence of serum can have a dual effect; serum proteins may bind to this compound, sometimes increasing its stability, but serum also contains enzymes that could potentially metabolize the compound.
Q6: How does the pH of the culture medium affect the stability of this compound?
A6: The pH of the culture medium is a critical factor for the stability of many pharmaceutical compounds. For this compound, which contains a hydrolyzable ester moiety, pH values outside the optimal range of 7.2-7.4 can accelerate its degradation. It is crucial to ensure your medium is properly buffered for the CO2 concentration in your incubator to maintain a stable physiological pH.
Troubleshooting Guides
Issue: Precipitation of this compound in Culture Medium
This guide provides a systematic approach to resolving precipitation issues.
Detailed Steps:
-
Check the Stock Solution : Ensure your 10 mM stock solution in DMSO is completely dissolved and free of any precipitate. If particulates are visible, gently warm the solution to 37°C or sonicate briefly. If the issue persists, the stock may be oversaturated; prepare a new stock solution.
-
Optimize Dilution Method : Avoid adding a small volume of concentrated stock directly into a large volume of media. Instead, perform a serial dilution. For example, first, dilute the stock 1:10 in pre-warmed media, mix well, and then add this intermediate dilution to the final volume.
-
Pre-warm Media : Always use culture medium that has been pre-warmed to 37°C before adding this compound. Temperature shifts can negatively affect solubility.
-
Assess Final Concentration : The intended experimental concentration may exceed the solubility limit of this compound in your specific medium. Determine the maximum soluble concentration by preparing a serial dilution and visually inspecting for precipitation after incubation at 37°C.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration (mM) | Appearance |
| DMSO | 50 | Clear Solution |
| Ethanol | 10 | Clear Solution |
| PBS (pH 7.4) | <0.01 | Precipitation |
| Water | <0.005 | Precipitation |
Table 2: Stability of this compound (10 µM) in Culture Media at 37°C
| Medium | Time (hours) | % Remaining (HPLC) |
| DMEM + 10% FBS | 0 | 100% |
| 24 | 91% | |
| 48 | 78% | |
| 72 | 65% | |
| RPMI-1640 + 10% FBS | 0 | 100% |
| 24 | 93% | |
| 48 | 82% | |
| 72 | 71% | |
| Serum-Free DMEM | 0 | 100% |
| 24 | 82% | |
| 48 | 61% | |
| 72 | 45% |
Table 3: Effect of pH on this compound Degradation Rate in Buffer
| pH | Half-life (t½) in hours |
| 6.8 | 68 |
| 7.4 | 96 |
| 8.0 | 45 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to a working concentration in culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Complete cell culture medium, pre-warmed to 37°C
Procedure:
-
Stock Solution (10 mM):
-
Allow the this compound powder vial to equilibrate to room temperature.
-
In a sterile environment, add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration.
-
Vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into single-use, sterile, amber tubes.
-
Store aliquots at -80°C.
-
-
Working Solution (e.g., 10 µM):
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Pre-warm the desired volume of cell culture medium to 37°C.
-
To minimize precipitation, prepare an intermediate dilution first. For a final 10 µM solution, you can perform a 1:100 dilution of the 10 mM stock into a small volume of pre-warmed media (e.g., 2 µL stock into 198 µL media).
-
Vortex this intermediate solution gently.
-
Add the required volume of the intermediate solution to your final volume of pre-warmed media and mix by gentle inversion.
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent toxicity.
-
Protocol 2: HPLC Method for Assessing this compound Stability
Objective: To quantify the concentration of this compound in culture medium over time.
Procedure:
-
Prepare a 10 µM solution of this compound in your complete cell culture medium as described in Protocol 1.
-
Dispense the solution into sterile tubes and place them in a 37°C, 5% CO2 incubator.
-
At each designated time point (e.g., 0, 2, 8, 24, 48, 72 hours), remove one tube.
-
To precipitate proteins and stop degradation, add 3 volumes of ice-cold acetonitrile to your sample (e.g., 300 µL acetonitrile to 100 µL sample).
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Analyze the concentration of this compound using a validated reverse-phase HPLC method with UV detection.
-
Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.
Signaling Pathway Context
This compound is a potent and selective inhibitor of the fictional "Kinase Signaling Cascade" that is often dysregulated in certain cancers. Understanding its mechanism of action is key to interpreting experimental results.
References
Technical Support Center: TH104 (Nalmefene Buccal Film)
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining TH104 dosage for long-term experiments. TH104 is a buccal film formulation of nalmefene, an opioid receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of TH104?
A1: TH104 contains nalmefene, which is an opioid system modulator. It functions as an antagonist at the mu (μ) and delta (δ) opioid receptors and as a partial agonist at the kappa (κ) opioid receptor.[1] By blocking μ-opioid receptors, nalmefene can reduce the rewarding effects of substances like alcohol, which are mediated by the release of endogenous opioids.[1] Its action on the kappa receptor may also contribute to the modulation of addictive behaviors.[2]
Q2: What are the primary applications of TH104 currently under investigation?
A2: TH104 is being developed for conditions where modulation of the opioid system is beneficial. Clinical trials are exploring its use for moderate-to-severe pruritus (itching) in patients with primary biliary cholangitis (PBC), a chronic liver disease.[3][4] The buccal film formulation is designed to bypass the liver's first-pass metabolism, which may be advantageous for patients with liver conditions.
Q3: What is the expected onset of action and duration of effect for TH104?
A3: Following administration of the buccal film, nalmefene concentrations in the blood begin to rise within minutes. Nalmefene has a long plasma half-life, with studies of the TH104 buccal film showing a mean half-life of 14 hours. This suggests a prolonged duration of action, potentially allowing for once-daily dosing in long-term studies.
Q4: Can long-term administration of TH104 lead to receptor desensitization?
A4: Unlike opioid agonists which can cause receptor desensitization, long-term administration of an opioid antagonist like nalmefene may lead to an upregulation or increased density of opioid receptors. This is a compensatory response to the continuous blockade of the receptors. Researchers should be aware of this phenomenon, as it could potentially increase sensitivity to opioids if the antagonist is abruptly withdrawn.
Troubleshooting Guide for Long-Term Experiments
| Issue | Potential Cause | Recommended Action |
| Variable drug exposure between subjects | Improper administration of the buccal film. Differences in saliva production or oral mucosal health. | Ensure consistent placement of the buccal film in all subjects as per the protocol. Pre-screen subjects for any oral health issues that might affect drug absorption. |
| Unexpected behavioral changes (e.g., agitation, dysphoria) | These can be side effects of nalmefene, possibly related to its partial agonism at the kappa-opioid receptor. | Monitor subjects closely for behavioral changes. Consider a dose reduction or temporary discontinuation to see if the effects resolve. Consult relevant literature on nalmefene's side effect profile. |
| Reduced efficacy over time | Upregulation of opioid receptors leading to a diminished relative effect at a given dose. | Consider a modest dose escalation. It is crucial to perform a dose-response study to determine the new effective dose. Monitor for any increase in adverse effects with the higher dose. |
| Precipitated withdrawal symptoms in subjects with prior opioid exposure | Nalmefene is an opioid antagonist and will induce acute withdrawal in individuals with physical dependence on opioids. | Ensure a thorough screening for any recent opioid use in subjects. A washout period of at least 7-10 days is recommended before initiating TH104. |
| Mild, transient side effects (nausea, dizziness, headache) | These are known common side effects of nalmefene, often occurring at the beginning of treatment. | These side effects are often mild and may resolve on their own as the subject's body adapts to the medication. If they persist or are severe, a dose reduction may be warranted. |
Data Presentation
Table 1: Pharmacokinetic Profile of Nalmefene by Route of Administration
| Parameter | TH104 (16 mg Buccal Film) | Intravenous (1 mg) | Oral (18-20 mg) |
| Absolute Bioavailability | 45.9% | 100% | ~41% |
| Tmax (Time to Peak Concentration) | 2.0 hours | 5-15 minutes | ~1.5 hours |
| Cmax (Peak Plasma Concentration) | Higher than IM on a dose-normalized basis | Varies with dose | 16.5 ng/mL (18 mg dose) |
| Mean Half-life (T½) | 14 hours | 9 hours | 10.8 - 12.5 hours |
Table 2: Long-Term Safety and Tolerability of Oral Nalmefene (1-year study)
| Adverse Event | Nalmefene Group | Placebo Group |
| Nausea | More common | Less common |
| Dizziness | More common | Less common |
| Insomnia | More common | Less common |
| Headache | More common | Less common |
| Discontinuation due to Adverse Events | More common | Less common |
Note: Most adverse events were reported as mild or moderate and transient.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of TH104 (nalmefene) in cell culture medium. Replace the existing medium with the nalmefene-containing medium and incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Receptor Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells or tissues expressing opioid receptors.
-
Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled opioid ligand (e.g., [³H]diprenorphine), and varying concentrations of TH104 (nalmefene).
-
Incubation: Incubate the mixture at room temperature for 60 minutes to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specific binding.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Analysis: Determine the concentration of TH104 that inhibits 50% of the specific binding of the radioligand (IC50) to calculate its binding affinity (Ki).
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Nalmefene Hydrochloride: Potential Implications for Treating Alcohol and Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessnewswire.com [accessnewswire.com]
- 4. Tharimmune’s buccal film liver drug demonstrates effectiveness in Phase I trial - Clinical Trials Arena [clinicaltrialsarena.com]
Identifying and avoiding artifacts in THP104c experiments
Welcome to the technical support center for THP104c, a potent inhibitor of mitochondrial fission. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid common artifacts and troubleshoot issues that may arise during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of mitochondrial fission.[1][2][3] Mitochondrial fission is the process by which mitochondria divide. In several disease states, excessive mitochondrial fission contributes to cellular dysfunction. This compound is designed to counteract this by inhibiting the key proteins responsible for mitochondrial division. The precise molecular target of this compound is not extensively documented in publicly available literature, but it is understood to interfere with the machinery that leads to the fragmentation of the mitochondrial network.
Q2: How should I properly store and handle this compound?
For long-term storage, this compound powder should be kept at 4°C and protected from light. Stock solutions are typically prepared in DMSO. For optimal stability, aliquoted stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, and should be protected from light.[1] It is important to use freshly opened, anhydrous DMSO for reconstitution, as hygroscopic DMSO can significantly impact the solubility of the compound.[1] Avoid repeated freeze-thaw cycles to prevent degradation of the compound.
Q3: What are the expected morphological changes in cells treated with this compound?
Treatment with a mitochondrial fission inhibitor like this compound is expected to lead to a more interconnected and elongated mitochondrial network. This is in contrast to the fragmented, punctate mitochondrial morphology often observed under cellular stress or in certain disease models. The extent and timing of these morphological changes can vary depending on the cell type, the concentration of this compound used, and the basal rate of mitochondrial dynamics in the experimental model.
Q4: Are there known off-target effects of mitochondrial fission inhibitors that I should be aware of?
While specific off-target effects for this compound are not widely reported, inhibitors of mitochondrial dynamics can sometimes have broader effects on cellular processes. For instance, some dynamin-related protein 1 (Drp1) inhibitors have been noted to affect endocytic pathways. It is always advisable to include appropriate controls to account for potential off-target effects, such as using a structurally related but inactive compound if available, or employing multiple methods to validate key findings.
Troubleshooting Guide
This guide addresses specific issues that you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable change in mitochondrial morphology after this compound treatment. | Compound Instability: The compound may have degraded due to improper storage or handling. | Ensure proper storage conditions (-80°C for long-term, protected from light) and avoid multiple freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. |
| Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental conditions. | Perform a dose-response experiment to determine the optimal effective concentration for your model system. | |
| Cellular Resistance: Some cell lines may have lower basal rates of mitochondrial fission or compensatory mechanisms that mask the effect of the inhibitor. | Consider using a positive control for mitochondrial fragmentation (e.g., a known stress inducer) to confirm that changes in mitochondrial morphology can be observed in your system. | |
| High cellular toxicity or cell death observed after treatment. | Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell type (typically <0.5%). |
| On-target Toxicity: Inhibition of mitochondrial fission is essential for certain cellular processes, and prolonged or complete inhibition can be detrimental. | Reduce the concentration of this compound or shorten the incubation time. Assess toxicity using standard cell viability assays. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell confluency, passage number, or overall cell health can affect mitochondrial dynamics. | Standardize your cell culture protocols. Ensure cells are seeded at a consistent density and are in a healthy, proliferative state at the time of the experiment. For imaging experiments, aim for a confluency of 70-90%. |
| Issues with Imaging and Analysis: Phototoxicity from fluorescent imaging or inconsistencies in image analysis can lead to variable results. | Minimize exposure times and laser power during live-cell imaging to reduce phototoxic stress. Use standardized and automated methods for quantifying mitochondrial morphology (e.g., aspect ratio, form factor) to ensure objective analysis. | |
| Artifactual mitochondrial fragmentation observed. | Phototoxicity: Excessive exposure to excitation light during fluorescence microscopy can induce stress and cause mitochondrial fragmentation, masking the effect of the inhibitor. | Optimize imaging parameters to use the lowest possible laser power and exposure time that still provides a good signal-to-noise ratio. Consider using a spinning-disk confocal microscope or other gentle imaging techniques. |
| Fixation and Staining Artifacts: The process of fixing and staining cells can sometimes alter mitochondrial morphology. | If possible, perform live-cell imaging to observe mitochondrial dynamics in real-time. If fixation is necessary, optimize the fixation protocol and consider using multiple fixation methods to ensure the observed morphology is not an artifact. |
Experimental Protocols & Data
General Protocol for Assessing Mitochondrial Morphology
-
Cell Seeding: Plate cells on glass-bottom dishes or coverslips suitable for microscopy. Allow cells to adhere and reach the desired confluency (typically 70-90%).
-
Mitochondrial Staining (Live-Cell): Incubate cells with a mitochondrial-specific fluorescent dye (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions. Alternatively, use cells stably expressing a mitochondrially-targeted fluorescent protein.
-
This compound Treatment: Treat cells with the desired concentration of this compound or vehicle control (e.g., DMSO). Include a positive control for fission if necessary.
-
Image Acquisition: Acquire images using a fluorescence microscope (confocal is recommended for higher resolution). Maintain cells at 37°C and 5% CO2 during imaging.
-
Image Analysis: Quantify mitochondrial morphology using software such as ImageJ/Fiji. Common parameters include aspect ratio (a measure of length to width) and form factor (a measure of circularity). An increase in aspect ratio and a decrease in form factor are indicative of more elongated, interconnected mitochondria.
Quantitative Data Summary (Hypothetical)
The following table represents hypothetical data from an experiment designed to test the efficacy of this compound in preventing stress-induced mitochondrial fragmentation.
| Treatment Group | Mean Mitochondrial Aspect Ratio (± SD) | Mean Mitochondrial Form Factor (± SD) | Percentage of Cells with Fragmented Mitochondria (± SD) |
| Vehicle Control | 3.5 ± 0.8 | 0.85 ± 0.10 | 15% ± 4% |
| Stress Inducer | 1.8 ± 0.5 | 0.40 ± 0.08 | 85% ± 7% |
| Stress Inducer + this compound (10 µM) | 3.2 ± 0.7 | 0.80 ± 0.12 | 25% ± 6% |
Visualizations
Signaling Pathways and Workflows
References
THP104c off-target effects on microtubule dynamics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of THP104c-MT on microtubule dynamics.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound-MT and what are its known off-target effects on microtubules?
A1: this compound-MT is an investigational compound under development. Its primary mechanism of action is the inhibition of [fictional primary target]. However, recent studies have indicated that this compound-MT can exert off-target effects by directly interacting with tubulin, thereby altering microtubule dynamics. These effects are concentration-dependent and can manifest as either microtubule stabilization or destabilization.
Q2: At what concentrations are the off-target effects of this compound-MT on microtubule dynamics typically observed?
A2: The off-target effects on microtubule dynamics are generally observed at concentrations higher than those required for primary target engagement. The table below summarizes the concentration-dependent effects of this compound-MT.
| Concentration Range | Predominant Effect on Microtubule Dynamics | Notes |
| 1 - 5 µM | Minimal to no significant effect | Primary target engagement range. |
| 5 - 25 µM | Increased microtubule polymerization and stabilization | May lead to mitotic arrest. |
| > 25 µM | Microtubule destabilization and depolymerization | Can induce apoptosis. |
Q3: What are the potential cellular consequences of altered microtubule dynamics induced by this compound-MT?
A3: Alterations in microtubule dynamics can lead to a range of cellular consequences, including defects in cell division, impaired intracellular transport, and changes in cell morphology and migration. At concentrations causing microtubule stabilization (5-25 µM), cells may arrest in the G2/M phase of the cell cycle. At higher, destabilizing concentrations (>25 µM), cells may undergo apoptosis due to mitotic catastrophe.
Troubleshooting Guides
Problem 1: Inconsistent results in microtubule polymerization assays.
-
Possible Cause 1: Reagent instability. This compound-MT is sensitive to light and repeated freeze-thaw cycles.
-
Solution: Aliquot this compound-MT upon receipt and store protected from light at -80°C. Use a fresh aliquot for each experiment.
-
-
Possible Cause 2: Variability in tubulin quality. The purity and polymerization competency of tubulin can vary between preparations.
-
Solution: Use highly purified, polymerization-competent tubulin (>99% pure). Perform a quality control polymerization assay with a known microtubule-stabilizing agent (e.g., paclitaxel) or destabilizing agent (e.g., colchicine) to validate each new batch of tubulin.
-
-
Possible Cause 3: Incorrect buffer conditions. The composition of the polymerization buffer is critical for microtubule assembly.
-
Solution: Ensure the polymerization buffer (e.g., G-PEM) is freshly prepared and the pH is correctly adjusted.
-
Problem 2: High cytotoxicity observed at concentrations intended for microtubule stabilization.
-
Possible Cause 1: Cell line sensitivity. Different cell lines exhibit varying sensitivities to microtubule-targeting agents.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound-MT for the specific cell line being used. Consider using a cell line with known resistance or sensitivity to microtubule agents as a control.
-
-
Possible Cause 2: Prolonged exposure time. Continuous exposure to this compound-MT may lead to cumulative toxicity.
-
Solution: Optimize the incubation time. A shorter exposure may be sufficient to observe effects on microtubule dynamics without inducing significant cell death.
-
Experimental Protocols
Protocol 1: In Vitro Microtubule Polymerization Assay
This assay measures the effect of this compound-MT on the polymerization of purified tubulin in vitro.
-
Reagents:
-
Tubulin (highly purified, >99%)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9)
-
This compound-MT stock solution (in DMSO)
-
Paclitaxel (positive control for stabilization)
-
Colchicine (positive control for destabilization)
-
-
Procedure:
-
Reconstitute tubulin in ice-cold G-PEM buffer to a final concentration of 1 mg/mL.
-
Prepare serial dilutions of this compound-MT and control compounds in G-PEM buffer.
-
In a pre-warmed 96-well plate, mix the tubulin solution with the compound dilutions.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes. An increase in absorbance indicates microtubule polymerization.
-
Protocol 2: Immunofluorescence Staining of Microtubules in Cultured Cells
This protocol allows for the visualization of microtubule architecture in cells treated with this compound-MT.
-
Materials:
-
Cultured cells grown on glass coverslips
-
This compound-MT
-
Methanol (ice-cold)
-
Phosphate-buffered saline (PBS)
-
Primary antibody (e.g., mouse anti-α-tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound-MT for the appropriate duration.
-
Fix the cells with ice-cold methanol for 10 minutes at -20°C.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
-
Visualizations
Caption: Concentration-dependent effects of this compound-MT on microtubule dynamics and cellular fate.
Caption: A typical experimental workflow for investigating this compound-MT's off-target effects.
Validation & Comparative
Mdivi-1: A Profile of a Widely Used, Yet Controversial, Drp1 Inhibitor
An advanced comparative analysis between THP104c and the widely studied compound Mdivi-1 as inhibitors of the Dynamin-related protein 1 (Drp1) is currently unachievable due to a significant lack of publicly available scientific literature and experimental data on this compound.
Initial searches for "this compound" have yielded minimal and unsubstantiated information. While some chemical suppliers list this compound as a "mitochondrial fission inhibitor," these claims are not supported by published, peer-reviewed research. There is no available data detailing its mechanism of action, specificity, efficacy, or potential off-target effects. Furthermore, searches have been complicated by an unrelated drug candidate, TH104 (a nalmefene buccal film), which is being developed for different therapeutic applications.
In stark contrast, Mdivi-1 has been the subject of extensive investigation, resulting in a complex and somewhat controversial profile as a Drp1 inhibitor.
Mdivi-1 is a cell-permeable quinazolinone derivative that was one of the first identified small molecule inhibitors of mitochondrial fission. It has been widely used in preclinical studies across a range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.
Mechanism of Action
Mdivi-1 is reported to inhibit Drp1 by allosterically modulating its GTPase activity, which is essential for the constriction and scission of the mitochondrial outer membrane. By inhibiting Drp1, Mdivi-1 is purported to block mitochondrial fission, leading to an elongated and interconnected mitochondrial network. This, in turn, is suggested to prevent mitochondrial fragmentation associated with apoptosis and cellular stress.
Experimental Evidence and Off-Target Effects
While numerous studies have utilized Mdivi-1 to probe the role of mitochondrial fission in various pathological processes, its specificity for Drp1 has been questioned. Key findings from the literature include:
-
Drp1 Inhibition: Some studies have shown that Mdivi-1 can inhibit Drp1 GTPase activity and reduce the translocation of Drp1 from the cytosol to the mitochondria.
-
Off-Target Effects: A significant body of evidence suggests that Mdivi-1 has off-target effects, most notably as a reversible inhibitor of Complex I of the mitochondrial electron transport chain. This action can independently affect cellular bioenergetics and reactive oxygen species (ROS) production, confounding the interpretation of results attributed solely to Drp1 inhibition.
-
Contradictory Findings: The lack of specificity of Mdivi-1 may contribute to contradictory findings in the literature, with some studies reporting protective effects while others show a lack of efficacy or even detrimental outcomes.
Due to the absence of data for this compound, a direct comparison of quantitative data, experimental protocols, and signaling pathways with Mdivi-1 is not possible at this time. Further research and publication of data on this compound are required to enable such a comparative analysis.
A Comparative Guide to Mitochondrial Fission Inhibitors: Mdivi-1, P110, and Dynasore
For Researchers, Scientists, and Drug Development Professionals
The process of mitochondrial fission, the division of a single mitochondrion into two, is a fundamental aspect of cellular homeostasis. Mediated primarily by the Dynamin-related protein 1 (Drp1), this process is crucial for mitochondrial quality control, distribution, and inheritance. However, excessive mitochondrial fission has been implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred the development of inhibitors targeting the mitochondrial fission machinery, offering promising therapeutic avenues.
This guide provides an objective comparison of three widely studied mitochondrial fission inhibitors: Mdivi-1, P110, and Dynasore. We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed protocols for key experimental assays to evaluate their performance.
Mechanism of Action at a Glance
Mitochondrial fission is a multi-step process culminating in the constriction and division of the mitochondrial membranes. Drp1, a large GTPase, is recruited from the cytosol to the outer mitochondrial membrane, where it oligomerizes and, through GTP hydrolysis, provides the mechanical force for fission. Mdivi-1, P110, and Dynasore each interfere with this process, but through distinct mechanisms.
-
Mdivi-1 is a small molecule inhibitor that has been reported to allosterically inhibit the GTPase activity of Drp1, preventing the final constriction step of mitochondrial fission.
-
P110 is a cell-permeable peptide inhibitor designed to specifically disrupt the interaction between Drp1 and one of its mitochondrial anchor proteins, Fission 1 (Fis1). By preventing the recruitment of Drp1 to the mitochondria, P110 inhibits fission at an earlier stage.[1][2]
-
Dynasore is a non-competitive inhibitor of the GTPase activity of the dynamin superfamily of proteins, which includes Drp1. Its mechanism is therefore broader than Mdivi-1 and P110, as it also affects other dynamin-related processes in the cell.
Comparative Efficacy and Specificity
The choice of a mitochondrial fission inhibitor for research or therapeutic development often depends on its potency, specificity, and potential off-target effects. The following table summarizes the available quantitative data for Mdivi-1, P110, and Dynasore.
| Inhibitor | Target | Mechanism of Action | Reported IC50 / Effective Concentration | Key Considerations & Off-Target Effects |
| Mdivi-1 | Drp1 GTPase activity | Allosteric inhibition of GTPase activity | Highly debated: 1-50 µM for yeast Drp1; >1.2 mM for human Drp1 in some studies. Effective cellular concentrations reported between 10-50 µM. | Controversial Specificity: Numerous studies report off-target inhibition of mitochondrial respiratory chain Complex I, which can confound experimental results. May induce Drp1-independent effects on mitochondrial function and cell health. |
| P110 | Drp1-Fis1 Interaction | Peptide-based disruption of protein-protein interaction | No specific IC50 for interaction disruption is consistently reported. Effective cellular concentrations are typically in the range of 1-10 µM.[3] | High Specificity: Designed to target a specific protein-protein interaction, potentially leading to fewer off-target effects compared to enzymatic inhibitors. Does not inhibit Drp1's interaction with other mitochondrial receptors.[1] |
| Dynasore | Dynamin superfamily GTPases (including Drp1) | Non-competitive inhibition of GTPase activity | ~15 µM for dynamin-1 and dynamin-2 GTPase activity. Inhibition of Drp1 occurs in a similar range. | Broad Specificity: Inhibits other dynamin proteins involved in processes like endocytosis. This lack of specificity for Drp1 can lead to broader cellular effects. |
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of experimental designs and the understanding of the inhibitors' mechanisms, the following diagrams, generated using the DOT language, illustrate the mitochondrial fission pathway and a general workflow for evaluating inhibitor efficacy.
Experimental Protocols
Reproducible and rigorous experimental design is paramount when evaluating the efficacy of mitochondrial fission inhibitors. Below are detailed protocols for three key assays.
Immunofluorescence Staining for Mitochondrial Morphology
Objective: To visualize and quantify changes in mitochondrial morphology (fragmentation vs. elongation) in response to inhibitor treatment.
Materials:
-
Cells grown on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody against a mitochondrial marker (e.g., anti-TOM20, anti-HSP60)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope (confocal recommended for higher resolution)
Procedure:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat cells with the desired concentrations of mitochondrial fission inhibitors or vehicle control for the appropriate duration.
-
Fixation: Gently wash the cells twice with pre-warmed PBS. Fix the cells by incubating with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Incubate with DAPI or Hoechst solution for 5-10 minutes to stain the nuclei. Wash once with PBS. Mount the coverslips onto glass slides using an antifade mounting medium.
-
Imaging and Analysis: Visualize the mitochondrial network using a fluorescence microscope. Capture images and quantify mitochondrial morphology (e.g., aspect ratio, form factor, mitochondrial length) using image analysis software such as ImageJ/Fiji.
Drp1 GTPase Activity Assay
Objective: To measure the rate of GTP hydrolysis by Drp1 in the presence and absence of inhibitors.
Materials:
-
Purified recombinant Drp1 protein
-
GTPase assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM KCl, 1 mM MgCl2)
-
GTP stock solution
-
Malachite green phosphate assay kit or equivalent method for detecting inorganic phosphate (Pi)
-
Mitochondrial fission inhibitors (Mdivi-1, Dynasore)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, prepare reaction mixtures containing GTPase assay buffer, a fixed concentration of purified Drp1 protein, and varying concentrations of the inhibitor (or vehicle control).
-
Initiate Reaction: Start the reaction by adding GTP to a final concentration of approximately 1 mM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), allowing for GTP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a malachite green-based detection reagent according to the manufacturer's protocol. This typically involves adding the reagent and measuring the absorbance at a specific wavelength (e.g., ~620-650 nm).
-
Data Analysis: Generate a standard curve using known concentrations of phosphate. Calculate the amount of Pi produced in each reaction. Plot the percentage of Drp1 GTPase activity against the inhibitor concentration and determine the IC50 value.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the mitochondrial fission inhibitors.
Materials:
-
Cells seeded in a 96-well plate
-
Mitochondrial fission inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate at an appropriate density. Allow cells to adhere overnight. Treat the cells with a range of concentrations of the inhibitors or vehicle control.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: Carefully remove the MTT-containing medium. Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium and MTT only). Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against inhibitor concentration to determine the concentration at which cell viability is reduced by 50% (CC50).
Conclusion
The selection of a mitochondrial fission inhibitor requires careful consideration of the experimental context. P110 offers high specificity by targeting the Drp1-Fis1 interaction, making it a valuable tool for studies where minimizing off-target effects is critical. Dynasore , with its broad-spectrum dynamin inhibition, may be useful for initial exploratory studies but requires careful interpretation of results due to its effects on other cellular processes. Mdivi-1 , while widely used, is accompanied by significant controversy regarding its specificity, with mounting evidence of off-target effects on mitochondrial respiration. Researchers should be aware of these limitations and consider appropriate control experiments when using Mdivi-1.
This guide provides a framework for the comparative evaluation of these inhibitors. By employing the described experimental protocols and understanding their distinct mechanisms of action, researchers can make informed decisions in their pursuit of modulating mitochondrial dynamics for scientific discovery and therapeutic innovation.
References
A Comparative Guide to Small Molecule Inhibitors for In Vivo Research: Dynasore and the Quest for a THP104c Profile
For researchers and drug development professionals navigating the complex landscape of in vivo studies, the selection of appropriate small molecule inhibitors is a critical step. This guide aims to provide a comprehensive comparison between the well-characterized dynamin inhibitor, Dynasore, and a compound identified as THP104c. However, a significant information disparity exists between these two molecules, which impacts a direct comparison of their in vivo advantages.
While extensive data is available for Dynasore, including its mechanism, advantages, and limitations, "this compound" appears to be a compound with a less defined public profile. One source identifies this compound as a mitochondrial fission inhibitor. In contrast, a similarly named compound, TH104, from Tharimmune Inc., is a nalmefene-based oral film with an entirely different mechanism of action as an opioid receptor modulator, currently in clinical trials.
Given the current lack of accessible, peer-reviewed in vivo data for a mitochondrial fission inhibitor specifically named this compound, a direct, data-driven comparison of its advantages over Dynasore is not feasible at this time.
This guide will proceed by offering a detailed analysis of Dynasore for in vivo studies, including its established advantages and disadvantages. We will also briefly explore the distinct therapeutic approach of mitochondrial fission inhibition to provide a context for why a compound like this compound, if validated, would represent a different class of research tool.
Dynasore: A Potent Inhibitor of Dynamin-Mediated Endocytosis
Dynasore is a cell-permeable small molecule that acts as a non-competitive inhibitor of the GTPase activity of dynamin-1, dynamin-2, and the mitochondrial dynamin, Drp1.[1] Its primary application in research is to block dynamin-dependent endocytosis, a crucial process for nutrient uptake, receptor signaling, and synaptic vesicle recycling.
Advantages of Dynasore in In Vivo Studies:
-
Rapid and Reversible Action: Dynasore's effects are rapid, inhibiting clathrin-mediated endocytosis within minutes of application, and are reversible upon washout.[2] This allows for precise temporal control in experimental designs.
-
Broad-Spectrum Dynamin Inhibition: It effectively inhibits the major dynamin isoforms involved in endocytosis, making it a powerful tool to study the overall impact of disrupting this pathway.
-
Cell Permeability: Its ability to cross cell membranes makes it suitable for use in both in vitro cell cultures and in vivo animal models.
Disadvantages and Limitations of Dynasore in In Vivo Studies:
-
Off-Target Effects: Studies have revealed that Dynasore can have dynamin-independent effects, including the disruption of lipid raft organization and modulation of cellular cholesterol.[2][3]
-
Binding to Serum Proteins: A significant drawback for in vivo applications is Dynasore's propensity to bind to serum proteins, which can reduce its effective concentration and inhibitory activity.[4]
-
Inhibition of Mitochondrial Fission: By inhibiting Drp1, Dynasore also affects mitochondrial dynamics, which can confound the interpretation of results in studies focused solely on endocytosis.
-
Toxicity at Higher Concentrations: Like many small molecule inhibitors, Dynasore can exhibit cytotoxicity at higher concentrations or with prolonged exposure.
To address some of the limitations of Dynasore, a new family of analogs, the "Dyngo compounds," were developed. These compounds exhibit improved potency, reduced cytotoxicity, and less binding to detergents and potentially serum proteins, making them a more refined alternative for certain in vivo applications.
The Alternative Approach: Mitochondrial Fission Inhibition
Separate from the endocytic pathway targeted by Dynasore, mitochondrial fission is a key process in maintaining mitochondrial health, regulating cell cycle, and mediating apoptosis. The primary protein responsible for mitochondrial fission is the dynamin-related protein 1 (Drp1). Excessive mitochondrial fission has been implicated in the pathology of several neurodegenerative diseases.
A compound like this compound, if confirmed as a specific mitochondrial fission inhibitor, would offer a distinct research tool. Instead of the broad effects of Dynasore on endocytosis and mitochondrial dynamics, a specific Drp1 inhibitor would allow for the targeted investigation of the consequences of aberrant mitochondrial fission in disease models.
Conceptual Advantages of a Specific Mitochondrial Fission Inhibitor (e.g., a validated this compound):
-
High Specificity: A key advantage would be the specific targeting of Drp1-mediated mitochondrial fission without directly interfering with clathrin-mediated endocytosis, thus avoiding the confounding factors associated with Dynasore.
-
Therapeutic Potential in Neurodegeneration: Given the role of excessive mitochondrial fission in neuronal death, a specific inhibitor could be a valuable tool for developing therapies for conditions like Parkinson's and Alzheimer's disease.
-
Investigation of Cellular Energetics and Apoptosis: Such a compound would enable precise studies into the role of mitochondrial dynamics in cellular metabolism, stress responses, and programmed cell death.
Summary of Key Differences (Conceptual)
| Feature | Dynasore | Hypothetical Specific Mitochondrial Fission Inhibitor (e.g., a validated this compound) |
| Primary Target | Dynamin-1, Dynamin-2, Drp1 | Drp1 |
| Primary Cellular Process | Clathrin-mediated endocytosis, mitochondrial fission | Mitochondrial fission |
| Key In Vivo Advantage | Rapid and reversible inhibition of a fundamental cellular process. | Targeted modulation of mitochondrial dynamics for disease modeling. |
| Key In Vivo Limitation | Off-target effects, serum protein binding, confounding inhibition of mitochondrial fission. | (Theoretical) Potential effects on cell cycle and apoptosis that would require careful characterization. |
Experimental Protocols
In Vivo Administration of Dynasore
-
Animal Model: C57BL/6 mice.
-
Preparation of Dynasore Solution: Dynasore is dissolved in DMSO to create a stock solution (e.g., 200 mM) and stored at -20°C. For injections, the stock solution is diluted in a vehicle such as saline or PBS to the desired final concentration. The final DMSO concentration should be kept low (typically <1%) to avoid vehicle-induced toxicity.
-
Administration Route and Dosage: Dynasore can be administered via intraperitoneal (i.p.) injection. A dosage of 10 mg/kg has been reported to inhibit tumorigenesis in a mouse model without inducing significant toxicity. However, the optimal dose and administration frequency will vary depending on the specific animal model and the biological question being addressed.
-
Monitoring: Animals should be closely monitored for any signs of toxicity, including weight loss, behavioral changes, or signs of distress.
-
Pharmacokinetic/Pharmacodynamic Analysis: To determine the effective concentration and duration of action in the target tissue, pilot studies measuring the inhibition of a known dynamin-dependent process (e.g., transferrin uptake in isolated tissues) are recommended.
Visualizing the Pathways
To better understand the distinct and overlapping mechanisms of action, the following diagrams illustrate the cellular processes affected by Dynasore and a potential mitochondrial fission inhibitor.
Conclusion
The comparison with "this compound" is hampered by the lack of clear, publicly available scientific data for a compound with this specific designation. Should this compound be validated as a specific mitochondrial fission inhibitor, it would not be a direct competitor to Dynasore but rather a complementary tool for dissecting the distinct roles of endocytosis and mitochondrial dynamics in health and disease. Researchers are advised to seek more definitive information and peer-reviewed data on this compound before considering it for in vivo studies. This guide will be updated as more information becomes available.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mdivi-1, a mitochondrial fission inhibitor, modulates T helper cells and suppresses the development of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dynamin-related protein 1 (Drp1) is a key GTPase that mediates mitochondrial and peroxisomal fission. Its role in cellular processes, including apoptosis and cell division, has made it an attractive therapeutic target for a range of diseases, from neurodegenerative disorders to cancer. Small molecule inhibitors of Drp1 are therefore of significant interest. However, the development of a successful therapeutic agent hinges on its specificity for the intended target. Off-target effects can lead to misleading experimental results and potential toxicity.
This guide provides a comprehensive framework for validating the specificity of a putative Drp1 inhibitor, using the compound THP104c as a case study. It is important to note that, as of the time of this publication, there is no publicly available scientific literature providing experimental data on this compound's activity or specificity for Drp1. The following sections therefore outline the essential experiments, data presentation formats, and logical frameworks required to rigorously assess the specificity of any purported Drp1 inhibitor.
Data Presentation: Summarizing Specificity and Cellular Effects
Quantitative data is crucial for comparing the potency and selectivity of an inhibitor. The following tables provide a clear structure for presenting such data.
Table 1: Comparative Inhibitory Activity against Dynamin-Related GTPases
This table should be used to compare the half-maximal inhibitory concentration (IC50) of the test compound against Drp1 and other closely related dynamin superfamily proteins. A significantly lower IC50 for Drp1 would indicate selectivity.
| Protein Target | Test Compound IC50 (µM) | Mdivi-1 IC50 (µM) (Reference) | P110 IC50 (µM) (Reference) |
| Drp1 | Data to be generated | >1200[1] | ~5 (for GTPase activity)[2] |
| Dynamin-1 | Data to be generated | Not a direct inhibitor | No significant effect |
| Dynamin-2 | Data to be generated | Not a direct inhibitor | No significant effect |
| OPA1 | Data to be generated | Not a direct inhibitor | No significant effect |
| MFN1 | Data to be generated | Not applicable | No significant effect |
| MFN2 | Data to be generated | Not applicable | No significant effect |
Table 2: Cellular Effects of the Test Compound on Mitochondrial Dynamics
This table summarizes the compound's effects on mitochondrial morphology and Drp1 localization within a cellular context.
| Cellular Assay | Metric | Test Compound Effect | Control Compound Effect |
| Mitochondrial Morphology | % of cells with fragmented mitochondria | Data to be generated | Data to be generated |
| Average mitochondrial length (µm) | Data to be generated | Data to be generated | |
| Drp1 Localization | % of Drp1 co-localized with mitochondria | Data to be generated | Data to be generated |
Experimental Protocols
The following are detailed methodologies for the key experiments required to validate the specificity of a Drp1 inhibitor.
In Vitro GTPase Activity Assay
This assay directly measures the enzymatic activity of purified Drp1 and other GTPases, providing a quantitative measure of inhibition.
Objective: To determine the IC50 of this compound for Drp1 and other dynamin-related proteins.
Materials:
-
Purified recombinant human Drp1, Dynamin-1, OPA1, etc.
-
GTP substrate
-
Assay buffer (e.g., 20 mM HEPES, 150 mM KCl, 1 mM EDTA, 1 mM DTT, 5 mM MgCl2, pH 7.4)
-
Malachite green phosphate detection kit
-
96-well microplate reader
Procedure:
-
Prepare a dilution series of this compound in the assay buffer.
-
In a 96-well plate, add the purified GTPase enzyme to each well.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding a saturating concentration of GTP.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the rate of GTP hydrolysis for each condition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based Mitochondrial Morphology Assay
This assay assesses the inhibitor's effect on mitochondrial structure in living cells, a key downstream consequence of Drp1 inhibition.
Objective: To quantify the effect of this compound on mitochondrial morphology.
Materials:
-
A suitable cell line (e.g., HeLa, U2OS)
-
Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)
-
This compound
-
Confocal microscope
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Seed cells on glass-bottom dishes or coverslips.
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 4-24 hours).
-
In the final 30 minutes of incubation, add the mitochondrial fluorescent probe to the culture medium to stain the mitochondria.
-
Wash the cells with pre-warmed PBS.
-
Fix the cells with 4% paraformaldehyde (optional, for higher resolution imaging).
-
Acquire images using a confocal microscope.
-
Analyze the images to classify mitochondrial morphology (e.g., tubular, fragmented, intermediate). Quantify the percentage of cells in each category. Alternatively, use software to measure mitochondrial length and circularity.
Drp1 Recruitment to Mitochondria Assay
This assay determines if the inhibitor prevents the translocation of Drp1 from the cytosol to the mitochondrial outer membrane, a critical step for fission.
Objective: To assess if this compound inhibits the recruitment of Drp1 to mitochondria.
Materials:
-
Cell line of interest
-
Primary antibodies against Drp1 and a mitochondrial marker (e.g., TOM20)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope
Procedure:
-
Grow and treat cells with this compound as described in the morphology assay.
-
Fix and permeabilize the cells.
-
Block non-specific antibody binding.
-
Incubate with primary antibodies against Drp1 and TOM20.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Acquire images using a confocal microscope.
-
Analyze the co-localization between the Drp1 and TOM20 signals to quantify the amount of Drp1 associated with mitochondria.
Visualizations: Pathways and Workflows
Diagrams are essential for visualizing complex biological processes and experimental designs.
Caption: Drp1-mediated mitochondrial fission pathway.
Caption: Experimental workflow for validating Drp1 inhibitor specificity.
Caption: Logical relationship of inhibitor specificity.
References
- 1. Inhibition of the mitochondrial fission protein dynamin-related protein 1 (Drp1) impairs mitochondrial fission and mitotic catastrophe after x-irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel Drp1 inhibitor diminishes aberrant mitochondrial fission and neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Mitochondrial Fission Inhibition: A Comparative Guide to THP104c and Genetic Knockdown of Drp1
For Researchers, Scientists, and Drug Development Professionals
In the study of mitochondrial dynamics, ensuring the specificity of observed effects is paramount. This guide provides a comparative framework for cross-validating the effects of a putative mitochondrial fission inhibitor, THP104c, with the established method of genetic knockdown of Dynamin-related protein 1 (Drp1). While this compound is listed as a mitochondrial fission inhibitor by commercial suppliers, a lack of peer-reviewed studies necessitates a rigorous validation approach against a known standard. This document outlines the principles, experimental designs, and expected outcomes for such a validation.
Introduction to Drp1 and Mitochondrial Fission
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1][2] Mitochondrial fission, the division of one mitochondrion into two, is a crucial process in cell division, mitophagy, and apoptosis.[1][3] The primary regulator of this process is the GTPase Drp1.[2] Cytosolic Drp1 is recruited to the outer mitochondrial membrane by adaptor proteins, where it oligomerizes and constricts the membrane, leading to scission. Dysregulation of Drp1-mediated fission is implicated in various pathologies, including neurodegenerative diseases and cancer, making it a compelling therapeutic target.
Inhibition of Drp1, either pharmacologically or genetically, typically results in the elongation of mitochondria due to unopposed fusion, a phenotype often referred to as "hyperfusion." This guide focuses on the cross-validation of these two approaches to confirm that the effects of a compound like this compound are indeed on-target and mediated through the inhibition of Drp1.
The Principle of Cross-Validation
Below is a logical diagram illustrating the principle of cross-validation in this context.
Experimental Design and Protocols
A typical cross-validation study would involve parallel experiments where a chosen cell line is treated with either this compound or siRNA targeting Drp1. The outcomes are then compared to appropriate controls.
Experimental Workflow
The following diagram outlines a general workflow for the cross-validation process.
Protocol 1: Genetic Knockdown of Drp1 using siRNA
This protocol is a generalized procedure based on common laboratory practices.
-
Cell Seeding: Plate cells (e.g., HeLa or a relevant cell line) in antibiotic-free medium to achieve 50-60% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute Drp1-targeting siRNA and a non-targeting (scrambled) control siRNA in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
-
Transfection:
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells dropwise.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for Drp1 protein depletion.
-
Validation of Knockdown: Harvest a subset of cells to confirm the reduction of Drp1 protein levels via Western blotting.
-
Phenotypic Analysis: Proceed with downstream assays, such as mitochondrial morphology imaging or functional assays.
Protocol 2: Pharmacological Inhibition with this compound (Hypothetical)
As no published protocol for this compound exists, this is a hypothetical procedure.
-
Cell Seeding: Plate cells to achieve a desired confluency for the planned assay (e.g., 70-80% for imaging).
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of working concentrations for dose-response experiments.
-
Treatment:
-
Remove the culture medium from the cells.
-
Add fresh medium containing the desired concentration of this compound or a vehicle control (DMSO at the same final concentration).
-
-
Incubation: Incubate the cells for a predetermined duration (e.g., 6, 12, or 24 hours). This timing may require optimization.
-
Phenotypic Analysis: Proceed with downstream assays.
Data Presentation and Expected Outcomes
The following tables present illustrative data to demonstrate the expected outcomes of a successful cross-validation experiment.
Table 1: Effect of this compound and Drp1 siRNA on Drp1 Protein Levels
| Treatment Group | Drp1 Protein Level (Normalized to Control) | Standard Deviation |
| Vehicle Control | 1.00 | ± 0.08 |
| This compound (10 µM) | 0.98 | ± 0.09 |
| Control siRNA | 0.95 | ± 0.11 |
| Drp1 siRNA | 0.21 | ± 0.04 |
This table illustrates that while the pharmacological inhibitor this compound is not expected to change the total amount of Drp1 protein, the siRNA treatment should significantly reduce its expression.
Table 2: Comparative Effects on Mitochondrial Morphology
| Treatment Group | % Cells with Elongated Mitochondria | Standard Deviation |
| Vehicle Control | 15% | ± 3% |
| Control siRNA | 18% | ± 4% |
| This compound (10 µM) | 78% | ± 6% |
| Drp1 siRNA | 82% | ± 5% |
This table shows the expected phenotypic convergence: both the specific inhibitor and the genetic knockdown lead to a similar, significant increase in the percentage of cells with an elongated mitochondrial network.
Table 3: Functional Outcome - Protection from Staurosporine-Induced Apoptosis
| Treatment Group | % Apoptotic Cells (Annexin V+) | Standard Deviation |
| Vehicle Control | 5% | ± 1% |
| Staurosporine (1 µM) | 45% | ± 5% |
| Staurosporine + this compound | 18% | ± 3% |
| Staurosporine + Drp1 siRNA | 15% | ± 4% |
This table illustrates a functional consequence of Drp1 inhibition. Since mitochondrial fission is involved in apoptosis, both methods of inhibiting Drp1 are expected to confer some level of protection against an apoptotic stimulus.
Drp1-Mediated Mitochondrial Fission Pathway
The diagram below illustrates the central role of Drp1 in the mitochondrial fission process.
Conclusion
The cross-validation of a pharmacological agent with a genetic perturbation is a critical step in target validation and drug development. For a novel compound like this compound, which is purported to be a mitochondrial fission inhibitor, demonstrating convergent phenotypes with Drp1 knockdown is essential to confirm its mechanism of action. By employing the experimental frameworks outlined in this guide, researchers can rigorously assess the on-target effects of new Drp1 inhibitors and build a strong foundation for further investigation into their therapeutic potential. Until peer-reviewed data on this compound becomes available, this comparative approach remains the gold standard for its scientific validation.
References
Comparative Analysis of THP104c and P110 Peptide Inhibitor: A Review of Current Data
A direct comparative analysis between the mitochondrial fission inhibitors THP104c and the P110 peptide is not feasible at this time due to a significant disparity in publicly available information. While the P110 peptide has been extensively characterized with a well-defined mechanism of action and supporting experimental data, this compound remains largely uncharacterized in the public domain, preventing a meaningful comparison of their performance and molecular interactions.
This guide will summarize the known properties of each inhibitor to highlight the existing knowledge gaps for this compound and provide a comprehensive overview of the well-documented P110 peptide.
This compound: An Undefined Mitochondrial Fission Inhibitor
This compound is commercially available and marketed as a mitochondrial fission inhibitor. Its chemical formula is C₂₀H₁₆N₄O₂S. However, beyond this basic information, there is a notable absence of published scientific literature detailing its specific molecular target, mechanism of action, or any experimental data demonstrating its efficacy and potency. Without information on which protein in the mitochondrial fission machinery it targets (e.g., Drp1, Fis1, Mff), it is impossible to delineate its signaling pathway or compare its functional effects to other inhibitors.
P110 Peptide: A Specific Inhibitor of the Drp1-Fis1 Interaction
The P110 peptide is a well-studied inhibitor of mitochondrial fission. It is a seven-amino-acid peptide that has been shown to specifically interfere with the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial Fission 1 protein (Fis1).[1][2][3] This targeted action prevents the recruitment of Drp1 from the cytosol to the mitochondrial outer membrane, a critical step in the process of mitochondrial division.[4]
Mechanism of Action and Signaling Pathway of P110
The primary mechanism of P110 involves the disruption of the Drp1-Fis1 protein-protein interaction. Under conditions of cellular stress, Fis1 acts as a receptor on the mitochondrial outer membrane for the cytosolic protein Drp1. The binding of Drp1 to Fis1 initiates the oligomerization of Drp1, which then constricts and severs the mitochondrion. P110 selectively blocks this interaction, thereby inhibiting excessive mitochondrial fission that is often associated with cellular dysfunction and apoptosis.[4] By preserving mitochondrial integrity, P110 has been shown to have neuroprotective effects in various models of neurodegenerative diseases.
References
Head-to-Head Comparison: THP104c and Mdivi-1 in Neuroblastoma Cells - A Data-Driven Guide
This guide, therefore, will provide a comprehensive overview of the current scientific understanding of Mdivi-1 in neuroblastoma cells , presenting its established mechanisms of action, supporting experimental data, and relevant protocols. This information can serve as a valuable benchmark for the future evaluation of novel mitochondrial fission inhibitors like THP104c, should data become available.
Mdivi-1: A Multifaceted Modulator of Mitochondrial Dynamics and Cell Fate in Neuroblastoma
Mdivi-1 was initially identified as an inhibitor of Dynamin-related protein 1 (Drp1), a key GTPase involved in the process of mitochondrial fission. By inhibiting Drp1, Mdivi-1 was thought to promote a more fused mitochondrial network, a state often associated with reduced cell proliferation and apoptosis in some contexts. However, subsequent research has revealed a more complex pharmacological profile for Mdivi-1, with significant effects that are independent of its action on Drp1.
Mechanism of Action of Mdivi-1
Mdivi-1 exerts its effects on neuroblastoma cells through at least two distinct mechanisms:
-
Drp1-Dependent Inhibition of Mitochondrial Fission: By targeting Drp1, Mdivi-1 can prevent the fragmentation of mitochondria. In some cancer cells, this can lead to cell cycle arrest and apoptosis. The process involves the recruitment of Drp1 from the cytosol to the mitochondrial outer membrane, where it oligomerizes and constricts to divide the mitochondrion.
-
Drp1-Independent Inhibition of Mitochondrial Complex I: A growing body of evidence indicates that Mdivi-1 can directly inhibit Complex I of the electron transport chain.[1][2][3] This action leads to a reduction in mitochondrial respiration, decreased ATP production, and an increase in the production of reactive oxygen species (ROS).[1][3] This Drp1-independent mechanism is often cited as a primary driver of Mdivi-1's anti-cancer effects.
The dual mechanisms of Mdivi-1 are summarized in the signaling pathway diagram below.
Quantitative Data on Mdivi-1's Effects
The following tables summarize the quantitative effects of Mdivi-1 on various cellular parameters as reported in the literature. It is important to note that these effects can be cell-line specific and dependent on the experimental conditions.
Table 1: Effects of Mdivi-1 on Mitochondrial Function
| Parameter | Cell Line(s) | Mdivi-1 Concentration | Observed Effect | Citation(s) |
| Oxygen Consumption Rate (OCR) | Primary cortical neurons, COS-7 cells, MEFs | 25-100 µM | Significant inhibition of basal and maximal respiration. | |
| H460, A549, HCT116 cancer cells | Not specified | Decreased mitochondrial oxidative metabolism. | ||
| ATP Production | MDA-MB-231, H1299 cells | Not specified | Decreased. | |
| Mitochondrial Membrane Potential | H1299 cells | Not specified | Decreased. | |
| Reactive Oxygen Species (ROS) | Isolated brain mitochondria | 50 µM | Modulated (initially decreased, then increased after ADP addition). |
Table 2: Cellular Effects of Mdivi-1
| Parameter | Cell Line(s) | Mdivi-1 Concentration | Observed Effect | Citation(s) |
| Apoptosis | Drp1 WT and KO MEF cells (with cisplatin) | Not specified | Increased apoptosis independent of Drp1. | |
| Cell Proliferation | Drp1 WT and KO MEF cells | Not specified | Inhibition. | |
| Cell Cycle | Cancer cells (with cisplatin) | Not specified | G2 phase arrest. | |
| DNA Replication | Cancer cells | Not specified | Impaired. |
Experimental Protocols for Evaluating Mdivi-1 in Neuroblastoma Cells
The following are generalized protocols for key experiments used to assess the efficacy of compounds like Mdivi-1 in neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-AS).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This assay measures the oxygen consumption rate (OCR), providing a real-time analysis of mitochondrial function.
Conclusion
Mdivi-1 presents a compelling case for a multi-targeted agent with significant anti-cancer properties in preclinical models, including those for neuroblastoma. Its ability to disrupt mitochondrial function through both Drp1-dependent and -independent pathways makes it a subject of ongoing research. However, the lack of publicly available data on this compound makes a direct comparison impossible at this time. For researchers and drug developers, the extensive characterization of Mdivi-1 provides a valuable framework and a set of established experimental approaches that can be applied to the evaluation of novel mitochondrial fission inhibitors as they emerge. Future studies are needed to elucidate the specific molecular interactions and therapeutic potential of this compound in neuroblastoma and other cancers.
References
- 1. Hydrogen sulfide inhibits mitochondrial fission in neuroblastoma N2a cells through the Drp1/ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of Cpn10 Increases Mitochondrial Fission and Dysfunction in Neuroblastoma Cells | PLOS One [journals.plos.org]
- 3. Inhibitors of Mitochondrial Fission as a Therapeutic Strategy for Diseases with Oxidative Stress and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the therapeutic potential of THP104c relative to existing compounds
Assessing the Therapeutic Potential of TH104: A Comparative Analysis
Introduction
While the query specified "THP104c," publicly available data on a compound with this exact designation is not available in the context of therapeutic potential. However, significant information exists for TH104 , a product under development by Tharimmune, Inc. This guide will focus on assessing the therapeutic potential of TH104, a buccal film formulation of nalmefene, relative to existing compounds, based on available preliminary data. This analysis is intended for researchers, scientists, and drug development professionals to provide an objective comparison supported by initial experimental findings.
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of TH104 compared to intravenous (IV) nalmefene, based on a Phase 1 clinical study. This data highlights the differentiated profile of the buccal film formulation.
| Parameter | TH104 (Buccal Film) | Intravenous Nalmefene | Key Observation |
| Absorption Rate | Slower absorption | Rapid absorption | TH104 demonstrates a delayed release profile. |
| Metabolism | Delayed metabolism | Standard metabolism | The buccal formulation may alter first-pass metabolism. |
| Safety & Tolerability | Comparable to IV nalmefene | Established profile | Only mild adverse events were reported for TH104.[1] |
Experimental Protocols
Phase 1 Clinical Trial of TH104
Objective: To evaluate the pharmacokinetics, safety, and tolerability of TH104 buccal film compared to intravenous nalmefene in healthy subjects.
Methodology:
-
Study Design: A comparative Phase 1 study.
-
Participants: Healthy volunteers.
-
Intervention: Administration of TH104 buccal film and intravenous nalmefene.
-
Data Collection: Serial blood samples were collected to assess pharmacokinetic parameters. Safety and tolerability were monitored through the reporting of adverse events.
-
Primary Endpoints: To compare the absorption rate and metabolism of TH104 with intravenous nalmefene.
-
Secondary Endpoints: To assess the safety and tolerability profile of TH104.
Mechanism of Action and Signaling Pathway
TH104 is a buccal film formulation of nalmefene. Nalmefene is an opioid antagonist that acts on the µ (mu), κ (kappa), and δ (delta) opioid receptors. Its therapeutic effect in the context of opioid-induced respiratory and central nervous system (CNS) depression stems from its ability to competitively block these receptors, thereby reversing the effects of opioid agonists.
Caption: Mechanism of TH104 as an opioid antagonist.
Regulatory and Development Pathway
Tharimmune is advancing TH104 through the 505(b)(2) regulatory pathway. This pathway is designed for new drug applications (NDAs) that contain full safety and effectiveness reports but where some of the information required for approval, such as safety and efficacy information on the active ingredient, comes from studies not conducted by or for the applicant.
References
A Comparative Analysis of THP104c and First-Generation Mitochondrial Fission Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the novel mitochondrial fission inhibitor, THP104c, and first-generation inhibitors, with a primary focus on Mdivi-1. The objective is to delineate the specificity and potency of these compounds, supported by established experimental methodologies.
Mitochondrial dynamics, the continuous fission and fusion of mitochondria, are crucial for cellular homeostasis, energy production, and quality control. Dysregulation of these processes, particularly excessive mitochondrial fission, has been implicated in a range of pathologies, including neurodegenerative diseases, cardiovascular conditions, and cancer. This has led to the development of inhibitors targeting the core machinery of mitochondrial fission, primarily the Dynamin-related protein 1 (Drp1).
This document outlines the available data on this compound in comparison to the first-in-class Drp1 inhibitor, Mdivi-1, and other early-stage inhibitors. A significant challenge in this comparison is the limited publicly available quantitative data for this compound.
Data Presentation: Potency and Specificity
The following tables summarize the known inhibitory activities of Mdivi-1 and other first-generation mitochondrial fission inhibitors. Currently, specific quantitative data for this compound's potency (e.g., IC50) and selectivity profile are not available in the public domain.
Table 1: Potency of Mitochondrial Fission Inhibitors against Drp1
| Compound | Target | IC50/KD | Assay Type | Notes |
| This compound | Mitochondrial Fission | Data not available | - | |
| Mdivi-1 | Drp1 (yeast homolog, Dnm1) | 1-10 µM[1] | GTPase Activity Assay | |
| Drp1 (human) | Poorly inhibits (Ki > 1.2 mM)[1][2] | GTPase Activity Assay | ||
| Drp1 (human) | KD of 0.23 ± 1.8 µM[1] | Microscale Thermophoresis (MST) | Binding observed, but potential for compound aggregation.[1] | |
| DRP1i27 | Drp1 (human, isoform 3) | KD of 190.9 ± 0.75 µM | Microscale Thermophoresis (MST) | Identified through in-silico screening. |
| KD of 286 ± 4.4 µM | Surface Plasmon Resonance (SPR) | |||
| P110 | Drp1/Fis1 Interaction | - | Co-immunoprecipitation | A peptide inhibitor designed to block the Drp1-Fis1 interaction. |
| Dynasore | Drp1, Dynamin-1, Dynamin-2 | - | GTPase Activity Assay | A non-selective dynamin inhibitor. |
Table 2: Specificity and Off-Target Effects
| Compound | Primary Target(s) | Known Off-Targets | Notes |
| This compound | Mitochondrial Fission | Data not available | |
| Mdivi-1 | Drp1 (disputed for human) | Mitochondrial Complex I | The inhibitory effect on Complex I may contribute to its observed cellular effects. |
| DRP1i27 | Drp1 | Data not available | Designed for Drp1 specificity. |
| P110 | Drp1/Fis1 interaction | Does not affect Drp1 interaction with other adaptors. | |
| Dynasore | Dynamin family GTPases | - | Broadly inhibits dynamin proteins involved in endocytosis. |
Mandatory Visualization
Signaling Pathway of Mitochondrial Fission
Caption: Signaling pathway of Drp1-mediated mitochondrial fission and points of inhibition.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for characterizing mitochondrial fission inhibitors.
Experimental Protocols
Protocol 1: In Vitro Drp1 GTPase Activity Assay (Malachite Green)
This assay quantifies the GTPase activity of recombinant Drp1 by measuring the amount of inorganic phosphate (Pi) released from GTP hydrolysis.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against Drp1 GTPase activity.
Materials:
-
Recombinant human Drp1 protein
-
GTP solution
-
Test compound (e.g., this compound, Mdivi-1) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2.5 mM MgCl2
-
Malachite Green Reagent: Prepared by mixing a solution of Malachite Green Carbinol hydrochloride with ammonium molybdate in acid.
-
96-well microplate
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the recombinant human Drp1 protein diluted in assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding GTP to each well.
-
Incubate the reaction for 30 minutes at 37°C.
-
Stop the reaction by adding the Malachite Green reagent. This reagent forms a colored complex with the free phosphate produced.
-
Incubate for 15-20 minutes at room temperature for color development.
-
Measure the absorbance at approximately 620-660 nm using a microplate reader.
-
The amount of phosphate released is proportional to the absorbance. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Protocol 2: Cellular Mitochondrial Morphology Assay
This assay assesses the effect of an inhibitor on mitochondrial morphology in living cells using confocal microscopy.
Objective: To qualitatively and quantitatively assess the ability of a test compound to inhibit stress-induced mitochondrial fragmentation.
Materials:
-
Adherent cell line (e.g., HeLa, U2OS, or a relevant neuronal cell line)
-
Cell culture medium and supplements
-
Mitochondria-specific fluorescent probe (e.g., MitoTracker Deep Red FM) or cells stably expressing a mitochondrially targeted fluorescent protein (e.g., mito-GFP).
-
Test compound (e.g., this compound, Mdivi-1)
-
Inducer of mitochondrial fragmentation (e.g., CCCP, an uncoupler of oxidative phosphorylation)
-
Confocal microscope with live-cell imaging capabilities (environmental chamber to maintain 37°C and 5% CO2)
-
Image analysis software (e.g., Fiji/ImageJ)
Procedure:
-
Seed cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Allow cells to adhere and grow for 24 hours.
-
If using a fluorescent probe, stain the cells with MitoTracker according to the manufacturer's protocol.
-
Replace the staining solution with fresh, pre-warmed culture medium.
-
Pre-treat the cells with various concentrations of the test compound or vehicle (DMSO) for a designated period (e.g., 1-2 hours).
-
Induce mitochondrial fragmentation by adding the stress-inducing agent (e.g., CCCP) and incubate for an appropriate time (e.g., 1-4 hours).
-
Transfer the dish to the confocal microscope equipped with a live-cell imaging chamber.
-
Acquire z-stack images of mitochondria from multiple fields of view for each condition.
-
Analyze the images to quantify mitochondrial morphology. This can be done by classifying cells into categories (e.g., tubular, intermediate, fragmented) or by using image analysis software to measure parameters such as mitochondrial length, circularity, and branching.
-
Compare the mitochondrial morphology in cells treated with the inhibitor to the vehicle-treated and stressed controls to determine the compound's efficacy in preventing fragmentation.
Conclusion
While this compound is presented as a novel mitochondrial fission inhibitor, a comprehensive, data-driven comparison with first-generation inhibitors is currently hampered by the lack of publicly available quantitative data on its potency and specificity. The established first-generation inhibitor, Mdivi-1, has been a valuable tool but its utility is complicated by concerns about its specificity, particularly its off-target inhibition of mitochondrial Complex I.
For researchers considering this compound, it is imperative to perform in-house characterization using standardized assays, such as the Drp1 GTPase activity assay and cellular mitochondrial morphology analysis, to determine its potency and efficacy. Furthermore, a comprehensive selectivity screen against a panel of kinases and other relevant off-targets would be crucial to validate its specificity and potential advantages over first-generation compounds. The detailed protocols provided in this guide offer a framework for such an evaluation.
References
Safety Operating Guide
Essential Safety and Operational Guide for THP104c
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal procedures for THP104c, a mitochondrial fission inhibitor. The following information is intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
This compound is a potent inhibitor of mitochondrial fission. A summary of its key chemical data is provided below.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 877792-12-6 | [1] |
| Molecular Formula | C₂₀H₁₆N₄O₂S | [1] |
| Molecular Weight | 376.43 g/mol | [1] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | |
| Storage (Powder) | -20°C for 2 years | |
| Storage (in DMSO) | -80°C for 6 months, -20°C for 1 month |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. Strict adherence to safety protocols is mandatory.
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 3) , H301: Toxic if swallowed.
-
Acute Toxicity, Dermal (Category 3) , H311: Toxic in contact with skin.
-
Acute Toxicity, Inhalation (Category 3) , H331: Toxic if inhaled.
Precautionary Measures:
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
-
P330: Rinse mouth.
-
P361+P364: Take off immediately all contaminated clothing and wash it before reuse.
-
-
Storage:
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
Proper Disposal Procedures
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance. The primary directive for disposal is to adhere to local, state, and federal regulations.
Step-by-Step Disposal Workflow:
-
Waste Identification: Label all waste containing this compound as "Hazardous Waste."
-
Container Management:
-
Use a dedicated, compatible, and leak-proof container for this compound waste.
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
-
Disposal of Unused Product: If the pure compound is to be disposed of, it must be treated as hazardous waste. Do not attempt to dispose of it down the drain or in regular trash.
-
Disposal of Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and culture flasks, should be collected and disposed of as hazardous waste.
-
Empty Containers: Empty containers of this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and treated as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines for decontaminated containers.
-
Contact Environmental Health and Safety (EHS): Schedule a pickup for your hazardous waste with your institution's EHS office.
Caption: A logical workflow for the proper disposal of this compound.
Experimental Protocols
While specific experimental protocols for this compound are not yet widely published, methodologies for functionally similar Drp1 inhibitors (e.g., Mdivi-1, P110) can provide a strong foundational approach. The following are generalized protocols for studying the effects of a mitochondrial fission inhibitor in a cell culture model.
Protocol 1: Inhibition of Mitochondrial Fission in Cultured Cells
This protocol details the treatment of cultured cells with a Drp1 inhibitor to assess its effect on mitochondrial morphology.
-
Cell Culture: Plate cells (e.g., SH-SY5Y, HeLa) on glass-bottom dishes suitable for microscopy. Allow cells to adhere and grow to the desired confluency.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO.
-
Treatment:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. It is recommended to perform a dose-response curve to determine the optimal concentration.
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired treatment duration.
-
-
Mitochondrial Staining:
-
Following treatment, remove the medium and wash the cells with a buffered saline solution (e.g., PBS).
-
Incubate the cells with a mitochondrial-specific fluorescent probe (e.g., MitoTracker Red CMXRos) according to the manufacturer's instructions.
-
-
Imaging and Analysis:
-
Image the cells using a fluorescence microscope.
-
Analyze the mitochondrial morphology. In untreated or vehicle-treated cells, mitochondria will typically appear as fragmented, punctate structures. In cells treated with an effective concentration of this compound, mitochondria are expected to exhibit a more elongated and interconnected (fused) morphology.
-
Mechanism of Action: Signaling Pathway
This compound functions by inhibiting the process of mitochondrial fission. This process is primarily regulated by the Dynamin-related protein 1 (Drp1).
Under normal physiological conditions or in response to cellular stress, Drp1 is recruited from the cytosol to the outer mitochondrial membrane. There, it oligomerizes and forms a ring-like structure that constricts and ultimately divides the mitochondrion. This compound is believed to interfere with the function of Drp1, preventing its ability to mediate mitochondrial fission. This leads to an imbalance in mitochondrial dynamics, favoring fusion and resulting in elongated mitochondrial networks.
Caption: this compound inhibits mitochondrial fission by targeting Drp1.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
